5-(Morpholin-4-ylmethyl)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPFECSWBBZEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400775-78-2 | |
| Record name | 5-(morpholin-4-ylmethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
A Senior Application Scientist's Perspective on a Prospective Kinase Inhibitor
Authored by: [Your Name/Gemini AI]
Abstract
This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 5-(Morpholin-4-ylmethyl)pyridin-2-amine. While direct empirical data for this specific molecule is not yet prevalent in published literature, its structural motifs—principally the 2-aminopyridine scaffold and the morpholine moiety—are well-represented in the annals of medicinal chemistry. These precedents strongly suggest a potential role as a kinase inhibitor. This document, therefore, puts forth a hypothesis-driven approach, detailing a robust series of experimental protocols designed to rigorously test this proposition. We will explore the rationale behind this hypothesis, propose a putative signaling pathway, and provide detailed methodologies for in vitro and cellular assays. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules with therapeutic potential.
Introduction: Deconstructing this compound
The compound this compound is a heterocyclic organic molecule featuring a pyridine ring substituted with an amine group at the 2-position and a morpholinomethyl group at the 5-position. The 2-aminopyridine core is a well-established pharmacophore in numerous biologically active compounds, including several approved drugs.[1] The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding affinity.[2]
The confluence of these structural features provides a strong rationale for investigating its biological activity. Notably, derivatives of aminopyridine and aminopyrimidine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4][5] For instance, compounds with an aminopyrimidine core have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is overexpressed in many cancers.[3] Furthermore, aminopyridine derivatives have been successfully designed as inhibitors of Janus kinase 2 (JAK2), a key player in inflammatory diseases.[4]
Based on this compelling structural evidence, we hypothesize that This compound functions as a kinase inhibitor. This guide will outline the necessary steps to validate this hypothesis and precisely identify its molecular target(s) and mechanism of action.
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
We propose that this compound exerts its biological effects by competitively binding to the ATP-binding pocket of one or more protein kinases, thereby inhibiting their catalytic activity. This inhibition would disrupt downstream signaling pathways, leading to a measurable cellular response, such as decreased cell proliferation or induction of apoptosis.
A plausible initial target class to investigate would be serine/threonine kinases or tyrosine kinases known to be modulated by aminopyridine-based inhibitors. Given the prevalence of such inhibitors in oncology, a primary focus on kinases implicated in cancer cell signaling and proliferation is a logical starting point.
Putative Signaling Pathway
The diagram below illustrates a generalized signal transduction cascade that is often targeted by kinase inhibitors. Our hypothetical mechanism places this compound as an inhibitor of a key kinase within such a pathway.
Caption: A generalized signaling pathway susceptible to kinase inhibition.
Experimental Validation: A Step-by-Step Methodological Guide
To systematically test our hypothesis, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
Phase 1: In Vitro Kinase Profiling
The initial step is to determine if this compound possesses kinase inhibitory activity and to identify potential targets.
Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare assay plates containing a diverse panel of recombinant human kinases (e.g., a panel of over 400 kinases).
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, its specific substrate, and ATP to each well.
-
Compound Addition: Add this compound to the assay wells at a fixed concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plates at the optimal temperature for the kinases (typically 30°C) for a defined period.
-
Detection: Quantify kinase activity by measuring substrate phosphorylation. Common detection methods include radiometric assays (³³P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 15% |
| ... | ... |
Phase 2: Determination of Potency and Selectivity
For the most promising kinase "hits" identified in Phase 1, the next step is to quantify the compound's potency (IC₅₀) and selectivity.
Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a series of dilutions of this compound from the stock solution.
-
Kinase Assay: Perform the kinase assay as described in Phase 1, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Phase 3: Cellular Assays to Confirm On-Target Activity
Once a primary kinase target with a potent IC₅₀ is identified, it is crucial to verify that the compound engages and inhibits this target in a cellular context.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Culture: Culture a cell line known to have high activity of the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct downstream substrate. Also, probe for the total amount of the substrate as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the extent of phosphorylation inhibition.
Phase 4: Assessment of Cellular Phenotype
The final step is to determine the phenotypic consequences of target inhibition in a relevant cellular model.
Protocol: Cell Proliferation/Viability Assay
-
Cell Seeding: Seed a cancer cell line whose growth is dependent on the target kinase into 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow Diagram
Caption: A streamlined workflow for characterizing the mechanism of action.
Conclusion and Future Directions
The structural components of this compound provide a compelling scientific basis to hypothesize its function as a kinase inhibitor. The experimental framework detailed in this guide offers a rigorous and systematic path to not only validate this hypothesis but also to precisely identify its molecular target(s), determine its potency and selectivity, and confirm its activity in a cellular context. Successful execution of these studies will provide a comprehensive understanding of the compound's mechanism of action, which is a critical step in its potential development as a novel therapeutic agent. Future studies could involve medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties, as well as in vivo studies in animal models of relevant diseases.
References
- EvitaChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382).
- Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- National Institutes of Health (NIH). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor.
- PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubChem. 5-Morpholinopyridin-2-amine.
- ResearchGate. A review on pharmacological profile of Morpholine derivatives.
- ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- ChemicalBook. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- PubMed. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.
- Wikipedia. 2-Aminopyridine.
- Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine.
- Smolecule. 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline.
- PubMed. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Derivatives as New Classes of Selective and Orally Available Polo-like Kinase 1 Inhibitors.
Sources
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-methyl-3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline | 2640874-50-4 [smolecule.com]
Whitepaper: A Multi-Pronged Strategy for the Biological Target Identification of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
Introduction: The Challenge of the Unknown Target
A common success story in drug discovery begins with a phenotypic screen, where a compound like 5-(Morpholin-4-ylmethyl)pyridin-2-amine (hereafter referred to as 'Compound-X') demonstrates compelling activity, such as inducing cancer cell apoptosis or reducing inflammation. While the "what" (the biological effect) is known, the "how" (the mechanism of action) remains a black box. The critical next step is to identify the specific protein or proteins that Compound-X directly engages to exert its effects.
The structure of Compound-X, featuring a 2-aminopyridine core, is noteworthy. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, particularly protein kinases.[1][2][3] For instance, derivatives of 2-aminopyridine have been developed as potent and selective inhibitors for targets like JAK2 and CDK8.[2][3] This prior knowledge provides a valuable starting point, but it does not replace the need for definitive target identification.
This guide outlines a holistic and logical workflow designed to systematically de-orphanize Compound-X. We will proceed through three core phases:
-
In Silico Hypothesis Generation: Leveraging computational tools to predict plausible targets, thereby focusing our experimental efforts.
-
Chemical Probe Synthesis: Engineering a bespoke molecular tool from Compound-X to enable the physical isolation of its binding partners.
-
Experimental Target Identification and Orthogonal Validation: Employing state-of-the-art proteomics to identify candidate targets and a suite of independent biochemical and cellular assays to rigorously validate them.
Part 1: In Silico Target Prediction & Hypothesis Generation
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, we first explore the vast landscape of existing biological and chemical data. Computational, or in silico, methods provide a rapid and cost-effective strategy to generate a ranked list of plausible protein targets.[4][5] This approach is not meant to provide a definitive answer but rather to build a strong, data-driven hypothesis that sharpens the focus of subsequent experimental work.
Methodologies for Target Prediction:
-
Ligand-Based Similarity Searching: The fundamental principle here is that structurally similar molecules often share similar biological targets.[6] We will query databases such as ChEMBL, PubChem, and BindingDB with the structure of Compound-X to identify known compounds with high structural similarity and annotated targets.
-
Structure-Based Inverse Docking: This method "docks" the 3D conformation of Compound-X against a large collection of protein crystal structures.[7] Algorithms calculate the binding energy for each protein-ligand pair, predicting which proteins are most likely to bind Compound-X with high affinity. This can reveal potential targets that have no known ligands similar to our compound.
-
Pharmacophore Modeling & Screening: We first identify the key chemical features of Compound-X essential for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This "pharmacophore" is then used as a 3D search query against a database of protein structures to find those with binding pockets that geometrically and chemically complement it.
Workflow for In Silico Target Prediction:
Caption: Workflow for computational prediction of biological targets.
Data Presentation: Predicted Targets for Compound-X
The outputs of these analyses should be consolidated into a clear, actionable table.
| Predicted Target | Prediction Method(s) | Confidence Score | Rationale & Next Steps |
| JAK2 Kinase | Similarity Search, Docking | High | High structural similarity to known 2-aminopyridine-based JAK2 inhibitors.[2] Prioritize for biochemical validation. |
| p38 MAPK | Docking, ML Prediction | Medium | Favorable docking score in the ATP-binding pocket. Validate with a direct enzyme assay. |
| Abl Kinase | Similarity Search | Medium | Shares scaffold with some known Abl inhibitors. Lower priority, but consider for selectivity screening. |
| Dopamine Receptor D2 | ML Prediction | Low | Predicted by AI model, but no strong structural or literature precedent. Keep for consideration if primary hypotheses fail. |
Part 2: Rational Design and Synthesis of a Chemical Probe
Expertise & Experience: To experimentally confirm any of our in silico predictions, we need to physically isolate the target protein from the complex milieu of a cell. A chemical probe is our "fishing hook." It is a modified version of Compound-X that contains a tag for enrichment while, crucially, retaining its original biological activity.[8][9] The design of this probe is a critical step where medicinal chemistry insights are paramount. A poorly designed probe that no longer binds its target will lead to a failed experiment and false-negative results.
Key Principles of Probe Design:
-
Point of Attachment: The linker and tag must be attached to a position on Compound-X that does not interfere with target binding. Preliminary Structure-Activity Relationship (SAR) data is invaluable here. If SAR is unavailable, attachment is often attempted at positions presumed to be solvent-exposed and not involved in key binding interactions. For Compound-X, the morpholine ring offers a potential site away from the likely pharmacophoric 2-aminopyridine core.
-
Linker Selection: A flexible linker (e.g., a short polyethylene glycol or alkyl chain) is incorporated to spatially separate the tag from the core molecule. This minimizes the risk of the tag itself sterically hindering the probe's interaction with its target protein.
-
Tag Functionality:
-
Affinity Tag (Biotin): The most common choice. Biotin binds to streptavidin with exceptionally high affinity, allowing for highly efficient capture of the probe and its bound proteins onto streptavidin-coated beads.[10]
-
Photo-Affinity Label (PAL): For capturing weak or transient interactions, a PAL (e.g., diazirine) is incorporated.[11] Upon exposure to UV light, the PAL forms a highly reactive species that covalently crosslinks the probe to any nearby proteins, permanently "trapping" the interaction.
-
Bio-orthogonal Handle (Alkyne/Azide): To minimize the probe's bulk, an alkyne or azide group can be used.[9] This is a two-step approach: the alkyne-probe is first incubated with the biological sample. Then, a biotin or fluorescent reporter tag bearing a complementary azide group is added and "clicked" on via copper-catalyzed or strain-promoted cycloaddition.
-
Visualization of a Chemical Probe:
Caption: Experimental workflow for AP-MS based target identification.
Protocol: Detailed AP-MS for Target ID
-
Lysate Preparation:
-
Culture cells of interest (e.g., HT-29) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a mild, non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors) to preserve native protein complexes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pulldown (Critical Control Setup):
-
Prepare four experimental arms, each using 1-2 mg of protein lysate:
-
Arm 1 (Probe): Incubate with the validated biotinylated probe (e.g., at 10x IC50).
-
Arm 2 (Competition): Pre-incubate lysate with a 100-fold excess of the original, non-biotinylated Compound-X for 1 hour before adding the biotinylated probe.
-
Arm 3 (Negative Control): Incubate with a biotinylated, structurally related but biologically inactive analogue. If unavailable, use biotin-linker alone.
-
Arm 4 (Beads Control): Incubate with beads only (no probe).
-
-
Incubate all arms for 1-2 hours at 4°C with gentle rotation.
-
-
Capture & Washing:
-
Add pre-washed streptavidin-agarose beads to each sample and incubate for another hour.
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders. This is a critical step to reduce background.
-
-
Elution and Sample Preparation for MS:
-
Elute bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and boiling.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a data analysis pipeline (e.g., MaxQuant) to identify and quantify proteins across all samples using label-free quantification (LFQ).
-
Trustworthiness: A true target must be significantly enriched in the "Probe" sample (Arm 1) and significantly depleted in the "Competition" (Arm 2), "Negative Control" (Arm 3), and "Beads Control" (Arm 4) samples. Statistical analysis (e.g., a t-test or ANOVA) is used to identify proteins that meet these criteria with high confidence.
-
B. Orthogonal Target Validation
Expertise & Experience: A list of statistically significant "hits" from a single proteomics experiment is a list of candidates, not validated targets. True scientific rigor demands validation through orthogonal methods that rely on different biophysical or biological principles. [6][12] Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Causality: This method directly tests for physical engagement between Compound-X and a candidate protein inside living cells. The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [13]* Methodology:
-
Treat intact cells with Compound-X or a vehicle control (DMSO).
-
Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction (denatured) by centrifugation.
-
Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting.
-
Self-Validation: A true target will show a "thermal shift," meaning it remains soluble at higher temperatures in the presence of Compound-X compared to the vehicle control.
-
Protocol 2: Direct Binding with Recombinant Protein
-
Causality: This confirms a direct, physical interaction between Compound-X and the purified candidate protein, free from other cellular components.
-
Methodology (e.g., Surface Plasmon Resonance - SPR):
-
Express and purify the recombinant candidate protein.
-
Immobilize the protein onto an SPR sensor chip.
-
Flow solutions of Compound-X at various concentrations across the chip.
-
A binding event is detected in real-time as a change in the refractive index at the chip surface.
-
Self-Validation: This method provides quantitative data on binding kinetics (kon, koff) and affinity (KD), offering definitive proof of a direct interaction.
-
Protocol 3: Genetic Target Validation
-
Causality: This approach validates the target's role in the compound's biological effect. If the candidate protein is indeed the target, removing it should make the cells resistant to Compound-X. [14]* Methodology (e.g., CRISPR/Cas9 Knockout):
-
Use CRISPR/Cas9 to generate a cell line where the gene for the candidate protein has been knocked out.
-
Confirm the knockout by Western blotting or genomic sequencing.
-
Treat both the wild-type and knockout cell lines with a range of concentrations of Compound-X.
-
Measure the phenotypic response (e.g., cell viability).
-
Self-Validation: A significant shift in the IC50 (i.e., the knockout cells become much less sensitive to the compound) provides powerful evidence that the protein is the functionally relevant target of Compound-X.
-
Conclusion and Forward Outlook
The successful identification of the target not only illuminates the mechanism of action of Compound-X but also opens new avenues for therapeutic intervention. The validated target can be pursued in broader drug discovery campaigns, and Compound-X itself becomes a valuable chemical probe to further investigate the biology of that target and its associated pathways.
References
A consolidated list of all authoritative sources cited within this guide.
-
Joule, J. A., & Mills, K. (2013). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Debnath, M., & K.B., S. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, 2(8), 1-8. [Link]
-
Al-Otaibi, A. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3328. [Link]
-
Gamos, F. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac222. [Link]
-
Paterson, I., & Puzziferri, I. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. Biochemical Society Transactions, 48(4), 1333-1343. [Link]
-
Lomenick, B., et al. (2011). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-10. [Link]
-
Frontiers in Molecular Biosciences. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. Frontiers in Molecular Biosciences. [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved January 23, 2026, from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3341-3351. [Link]
-
Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Retrieved January 23, 2026, from [Link]
-
Gilbert, A. M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Covalent Drug Discovery. Royal Society of Chemistry. [Link]
-
Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 239-261. [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Al-Sha'er, M. A., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 16(11), 1261-1272. [Link]
-
Amini, E., et al. (2018). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology, 10(1), 2-12. [Link]
-
PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Retrieved January 23, 2026, from [Link]
-
Njomen, E., & Teo, W. X. (2020). From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Molecules, 25(23), 5727. [Link]
-
Zhang, X., et al. (2018). Affinity-based target identification for bioactive small molecules. RSC Chemical Biology, 9(1), 1-14. [Link]
-
Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 20(2), 658-674. [Link]
-
Vipergen. (n.d.). Hit Identification. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13034-13051. [Link]
-
Patsnap. (2023). What is the role of proteomics in drug discovery?. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Retrieved January 23, 2026, from [Link]
-
Al-Warhi, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21. [Link]
-
Front Line Genomics. (2024). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved January 23, 2026, from [Link]
-
Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]
-
Zong, N., & Ngo, V. (2020). Computational Drug Target Prediction: Benchmark and Experiments. 2020 IEEE International Conference on Bioinformatics and Biomedicine (BIBM), 2901-2905. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 23, 2026, from [Link]
-
Wang, L., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1104-1115. [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2963. [Link]
-
Zhao, X., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10523-10530. [Link]
-
MtoZ Biolabs. (n.d.). Target Identification Services. Retrieved January 23, 2026, from [Link]
-
CD ComputaBio. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved January 23, 2026, from [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 8. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 13. nautilus.bio [nautilus.bio]
- 14. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
The 5-(Morpholin-4-ylmethyl)pyridin-2-amine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-(morpholin-4-ylmethyl)pyridin-2-amine core is a significant pharmacophore in modern medicinal chemistry, most notably as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive technical overview of this scaffold, its derivatives, and analogs. We will delve into the synthetic strategies for its construction, explore the intricate structure-activity relationships (SAR) that govern its biological activity, and detail its primary therapeutic applications, with a focus on the inhibition of the PI3K/mTOR signaling pathway. Furthermore, this document will elucidate key experimental protocols for the synthesis and biological evaluation of these compounds and explore potential alternative therapeutic avenues for this versatile molecular framework.
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and bioactive compounds.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a highly valuable component in drug design. The 2-aminopyridine subunit, in particular, has emerged as a key "hinge-binding" motif in numerous kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[2]
The incorporation of a morpholine moiety, another privileged structure in medicinal chemistry, further enhances the drug-like properties of these molecules.[3] The morpholine ring is not merely a passive solubilizing group; its oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement and potency. The combination of the 2-aminopyridine and the morpholine group, connected via a methylene linker at the 5-position of the pyridine ring, gives rise to the this compound scaffold. This arrangement has proven to be particularly effective in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.[4][5]
This guide will provide a deep dive into the chemistry and biology of this important scaffold, offering insights for researchers engaged in the discovery and development of novel therapeutics.
Medicinal Chemistry: Synthesis and Structure-Activity Relationship
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step approach. A general and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of substituted 2-aminopyridines.[6]
A key intermediate is a suitably functionalized pyridine ring that allows for the introduction of the morpholinomethyl group at the C5 position and the amine group at the C2 position. A common strategy involves the initial construction of a pyridine ring with a handle at the C5 position, such as a methyl group, which can then be halogenated and subsequently displaced by morpholine.
Experimental Protocol: General Synthesis of the this compound Core
Step 1: Synthesis of 2-Amino-5-methylpyridine
A number of methods exist for the synthesis of 2-amino-5-methylpyridine. One common approach involves the reaction of 3-methylpyridine with a suitable aminating agent. Alternatively, a process starting from 3-methylpyridine 1-oxide can be employed.[7]
Step 2: Halogenation of the 5-Methyl Group
The methyl group at the C5 position can be selectively halogenated, typically brominated, using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene. This yields 5-(bromomethyl)pyridin-2-amine.
Step 3: Nucleophilic Substitution with Morpholine
The final step involves the nucleophilic displacement of the bromide with morpholine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to scavenge the HBr formed during the reaction.
This modular synthetic approach allows for the introduction of diversity at various positions of the scaffold, facilitating the generation of extensive compound libraries for SAR studies.
Structure-Activity Relationship (SAR)
The this compound scaffold has been extensively explored, particularly in the context of PI3K/mTOR inhibition. The following SAR insights have been gleaned from numerous studies, with a focus on the well-characterized dual PI3K/mTOR inhibitor, bimiralisib (PQR309).[4][5]
-
The 2-Aminopyridine Moiety: The primary amine at the C2 position is crucial for activity, forming key hydrogen bonds with the hinge region of the kinase. Modifications to this group, such as methylation or acylation, generally lead to a significant loss of potency.[8]
-
The Morpholine Group: The morpholine ring is a critical component for potent PI3K inhibition. The oxygen atom of the morpholine ring often forms a hydrogen bond with a key residue in the kinase active site, such as the backbone NH of Val851 in PI3Kα.[4] Bioisosteric replacements for the morpholine ring, such as piperidine or piperazine, can be tolerated, but often with a change in potency and selectivity.[9]
-
The Methylene Linker: The length and nature of the linker between the pyridine and morpholine rings are important. A single methylene group appears to be optimal for positioning the morpholine ring for effective interaction with the target kinase.
-
Substitution on the Pyridine Ring: Substitution at other positions on the pyridine ring can significantly impact activity and selectivity. For instance, in the case of bimiralisib, a trifluoromethyl group at the C4 position was found to enhance cellular potency.[8]
The following table summarizes the SAR for a series of analogs based on the bimiralisib scaffold.
| Compound | R1 (at C4) | PI3Kα (Kd, nM) | mTOR (Kd, nM) |
| Bimiralisib (PQR309) | CF3 | 33 | 89 |
| Analog 1 | H | >1000 | >1000 |
| Analog 2 | CH3 | 150 | 450 |
| Analog 3 | Cl | 85 | 250 |
Data compiled from published sources.[4]
Pharmacology and Therapeutic Applications
Inhibition of the PI3K/mTOR Pathway
The primary and most well-documented therapeutic application of this compound derivatives is the inhibition of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4][5]
Derivatives based on this scaffold act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and/or mTOR kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. Dual inhibitors, such as bimiralisib, can simultaneously block both PI3K and mTOR, leading to a more comprehensive shutdown of the pathway and potentially overcoming resistance mechanisms that can arise from the inhibition of a single target.[5]
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Clinical Development
Several compounds based on the this compound scaffold have entered clinical development. Bimiralisib (PQR309), for example, has been investigated in clinical trials for the treatment of various solid tumors and lymphomas.[5] These clinical studies aim to evaluate the safety, tolerability, and efficacy of these targeted agents in patient populations with tumors harboring alterations in the PI3K/mTOR pathway.
Alternative Therapeutic Targets
While the primary focus has been on PI3K/mTOR, the versatility of the this compound scaffold suggests its potential for targeting other kinases and biological targets.
-
Polo-like Kinase 4 (PLK4): Some pyrimidine-2-amine derivatives have shown potent inhibitory activity against PLK4, a key regulator of centriole duplication.[2] Given the structural similarities, it is plausible that derivatives of the this compound scaffold could be optimized as PLK4 inhibitors for cancer therapy.
-
Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve the physicochemical properties of molecules, including their ability to cross the blood-brain barrier.[10] This suggests that derivatives of the this compound scaffold could be explored for the treatment of CNS disorders, such as neurodegenerative diseases, where kinase dysregulation is implicated.[11]
Key Experimental Workflows
The development of potent and selective inhibitors requires a robust pipeline of experimental assays to characterize their activity from the molecular to the organismal level.
In Vitro Kinase Assays
The initial assessment of a compound's inhibitory activity is typically performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay
-
Reagents and Materials: Recombinant human PI3K and/or mTOR kinase, ATP, kinase buffer, substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96- or 384-well plate, add the kinase, kinase buffer, and the test compound. c. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the substrate and ATP. e. Incubate for a specific duration (e.g., 30-60 minutes) at room temperature. f. Stop the reaction and measure the kinase activity using the chosen detection method.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
Cell-Based Assays
To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. These assays measure the effect of the compounds on the target pathway within living cells.
Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Culture and Treatment: Culture a cancer cell line known to have an activated PI3K pathway (e.g., MCF-7 or PC-3) to sub-confluency. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key downstream effectors of the PI3K pathway (e.g., p-Akt, p-S6K, p-4E-BP1) and total protein levels as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of pathway inhibition.
In Vivo Efficacy Studies
Promising compounds are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.
Experimental Workflow: Murine Xenograft Model
Caption: A typical workflow for in vivo efficacy testing in a xenograft model.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a privileged motif in drug discovery, particularly for the development of kinase inhibitors. The success of compounds like bimiralisib in targeting the PI3K/mTOR pathway underscores the therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While dual PI3K/mTOR inhibition has its advantages, developing more selective inhibitors for specific PI3K isoforms or for mTORC1/mTORC2 could lead to improved therapeutic windows and reduced off-target effects.
-
Exploring Novel Analogs: The synthesis and evaluation of novel analogs with diverse substitutions and bioisosteric replacements will continue to be a fruitful area of research, potentially uncovering compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Expanding Therapeutic Applications: A deeper investigation into the activity of these compounds against other kinase targets and their potential for treating CNS disorders and other diseases is warranted.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives with other targeted agents or conventional chemotherapies holds promise for overcoming drug resistance and improving patient outcomes.
References
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. [Link]
-
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed. [Link]
-
A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. National Institutes of Health. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Engineering and Science (IJRES). [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. The Oncologist. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]
-
Development of a medium throughput assay to evaluate the cell-based activity of PI3kinase, AKT pathway inhibitors. Cancer Research. [Link]
-
In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. ChEMBL. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. PubMed. [Link]
-
Aporphines: A privileged scaffold in CNS drug discovery. PubMed. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
Serendipitous Identification of Azine Anticancer Agents Using a Privileged Scaffold Morphing Strategy. MDPI. [Link]
-
Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]
-
Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. National Institutes of Health. [Link]
-
PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. ResearchGate. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. ResearchGate. [Link]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Bentham Science. [Link]
-
IC50 values expressed in (µg/ml) of... ResearchGate. [Link]
-
Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]
Sources
- 1. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-(Morpholin-4-ylmethyl)pyridin-2-amine, a compound of interest in medicinal chemistry and drug discovery due to its substituted aminopyridine and morpholine moieties. The primary protocol detailed herein follows a robust two-step synthetic sequence: the chlorination of the hydroxymethyl group of (2-aminopyridin-5-yl)methanol followed by nucleophilic substitution with morpholine. An alternative approach via the Mannich reaction is also discussed. This guide is designed to provide both a step-by-step experimental procedure and a deeper understanding of the chemical principles and considerations underpinning the synthesis.
Introduction and Significance
Substituted pyridines are a cornerstone of many pharmaceuticals, and the 2-aminopyridine scaffold, in particular, is a privileged structure in drug design.[1] The incorporation of a morpholine ring can enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.[2] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Recommended Synthetic Pathway: Two-Step Synthesis
The recommended and most direct pathway for the synthesis of this compound involves two key transformations:
-
Step 1: Synthesis of the Intermediate 5-(Chloromethyl)pyridin-2-amine.
-
Step 2: Nucleophilic Substitution with Morpholine.
This approach is often preferred due to the commercial availability of the starting material, (2-aminopyridin-5-yl)methanol, and the generally high yields and purity achievable.
Visualizing the Workflow
The following diagram illustrates the two-step synthetic workflow.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| (2-Aminopyridin-5-yl)methanol | ≥97% | Commercially available |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Morpholine | ≥99% | Commercially available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Saturated sodium bicarbonate solution | Laboratory prepared | N/A |
| Brine | Laboratory prepared | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |
Step-by-Step Procedure
Step 1: Synthesis of 5-(Chloromethyl)pyridin-2-amine Hydrochloride [3]
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl gas).
-
Reagent Addition: Suspend (2-aminopyridin-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(chloromethyl)pyridin-2-amine, which may be used directly in the next step or purified further.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 5-(chloromethyl)pyridin-2-amine (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and morpholine (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound.
Mechanistic Insights
The synthesis of this compound via the two-step protocol is a classic example of a nucleophilic substitution reaction.
Step 1: Chlorination
The conversion of the primary alcohol in (2-aminopyridin-5-yl)methanol to the corresponding chloride proceeds via an SNi (internal nucleophilic substitution) or SN2 mechanism with thionyl chloride. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. Subsequent rearrangement and elimination of sulfur dioxide and a chloride ion result in the formation of the alkyl chloride.
Step 2: Nucleophilic Substitution
In the second step, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN2 reaction. The potassium carbonate acts as a base to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
Alternative Synthetic Route: The Mannich Reaction
An alternative one-pot synthesis can be achieved through the Mannich reaction.[4][5] This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but can be adapted for the aminomethylation of amines.
Conceptual Workflow of the Mannich Reaction
Caption: Conceptual workflow for the Mannich reaction.
In this approach, morpholine would react with formaldehyde to form an Eschenmoser-like salt in situ. The 2-aminopyridine would then act as the nucleophile, attacking the electrophilic methylene carbon of the iminium ion, leading to the formation of the desired product. While potentially more atom-economical, this reaction may require more extensive optimization to control regioselectivity and minimize side products.
Safety and Handling Precautions
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[6][7]
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care. Use a syringe or cannula for transfers.
-
Morpholine: Morpholine is a flammable and corrosive liquid.[8][9] Avoid inhalation of vapors and contact with skin and eyes.
-
Pyridine Derivatives: Pyridine and its derivatives can be toxic and have a strong, unpleasant odor.[6] Handle in a fume hood and avoid exposure.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methylene protons of the morpholine ring, and the benzylic methylene protons, with appropriate integrations and splitting patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₅N₃O, M.W. = 193.25 g/mol ). |
| Purity (HPLC/GC) | Should indicate a high degree of purity (typically >95%). |
Conclusion
The two-step synthesis of this compound presented here is a reliable and scalable method for producing this valuable chemical intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize this compound for further applications in drug discovery and development.
References
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
-
Chinese Journal of Organic Chemistry. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]
- Google Patents. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine.
-
MDPI. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Morpholine. Available at: [Link]
- Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
NIH National Library of Medicine. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Morpholine. Available at: [Link]
- Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
-
MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]
-
ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
OARSJ. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
PubMed. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
PubMed. (1987). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Available at: [Link]
-
ResearchGate. (2021). Utility of the alkylation process a, Derivatizations of morpholine.... Available at: [Link]
-
ResearchGate. (2007). ChemInform Abstract: The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 8. Aminomethylation of 3,5-Dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates as a Method for the Synthesis of New Functionally Substituted 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]
-
NJ.gov. (n.d.). Hazard Summary: Pyridine. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. Available at: [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Pharmaffiliates. (n.d.). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. Available at: [Link]
Sources
- 1. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 866561-43-5|5-(Chloromethyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. oarjbp.com [oarjbp.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.ca [fishersci.ca]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
Introduction: Characterizing a Novel Pyridine-Based Kinase Inhibitor
An Application Note on the In Vitro Kinase Assay of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
The landscape of kinase inhibitor discovery is continually expanding, driven by the central role of kinases in cellular signaling and disease pathogenesis.[1][2] The compound this compound represents a promising scaffold for kinase-targeted drug development. Its structure incorporates a pyridin-2-amine core, a common feature in many kinase inhibitors, and a morpholine moiety. The morpholine ring, in particular, is a crucial feature for potent binding to the hinge region of several important kinases, such as those in the PI3K/mTOR pathway, where its oxygen atom can form a key hydrogen bond.[3][4]
Due to the absence of specific published kinase activity data for this compound, this application note serves as a detailed, instructive guide for its initial characterization. We present a robust, non-radioactive in vitro kinase assay protocol designed to determine the compound's inhibitory potency and selectivity. This guide is structured to provide researchers not only with a step-by-step methodology but also with the underlying scientific rationale for key experimental choices, ensuring a self-validating and reproducible workflow.
For the purpose of this guide, we will use a hypothetical scenario where this compound is profiled against PI3Kα, a plausible target given its morpholine group, using the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and suitability for high-throughput screening (HTS).[1][5]
Part 1: The Scientific Foundation of Kinase Inhibition Assays
The Centrality of Kinases in Drug Discovery
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1] This modification acts as a molecular switch, regulating a vast array of cellular processes. Consequently, dysregulated kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases a major class of "druggable" targets.[2][6] The primary goal of an in vitro kinase assay in this context is to determine if a compound can inhibit the activity of a specific kinase and to quantify its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
Choosing the Right Assay: Why ADP-Glo™?
A variety of assay formats are available for measuring kinase activity, each with distinct advantages.[6][7] These include radiometric assays, fluorescence-based methods (FP, TR-FRET), and luminescence-based assays.[1][6]
We have selected the ADP-Glo™ assay for this protocol based on several key advantages:
-
Universal Applicability: It can be used for virtually any kinase because it detects ADP, a universal product of the kinase reaction.[8]
-
High Sensitivity: Luminescence provides a high signal-to-background ratio, allowing for the use of low enzyme concentrations.
-
Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to optical methods.
-
Safety and Convenience: As a non-radioactive method, it avoids the complexities of handling and disposing of radioactive materials.[5]
The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal directly proportional to the initial kinase activity.[1] In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescence signal.[1]
Part 2: Detailed Protocol for In Vitro Kinase Profiling
This protocol details the steps to determine the IC50 value of this compound against a target kinase (e.g., PI3Kα).
A. Essential Reagents and Materials
| Reagent/Material | Recommended Supplier | Purpose |
| This compound | N/A | Test Compound |
| Recombinant Human Kinase (e.g., PI3Kα) | Carna Biosciences, SignalChem | Enzyme Source |
| Kinase Substrate (e.g., PIP2) | Echelon Biosciences | Phosphorylation Target |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection Reagents |
| ATP, 10 mM Solution | Sigma-Aldrich | Co-factor |
| DTT, 1 M Solution | Sigma-Aldrich | Reducing Agent |
| Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5) | In-house preparation | Reaction Medium |
| DMSO, Anhydrous | Sigma-Aldrich | Compound Solvent |
| Staurosporine | Sigma-Aldrich | Positive Control Inhibitor |
| Low-volume, white, 384-well assay plates | Corning, Greiner | Reaction Vessel |
| Multichannel pipettes and/or liquid handler | N/A | Reagent Dispensing |
| Plate reader with luminescence detection | BMG LABTECH, Tecan | Signal Measurement |
B. Preparation of Stock Solutions
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
ATP: Prepare a working stock of ATP at the desired concentration in kinase buffer. For competitive inhibitors, it is crucial to run the assay at an ATP concentration equal to the Kₘ(ATP) of the target kinase to ensure data comparability.[2]
-
Kinase: Thaw the recombinant kinase on ice. Prepare a 2X working solution of the kinase in kinase buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Substrate: Prepare a 2X working solution of the kinase substrate in kinase buffer.
C. Experimental Workflow: Step-by-Step
The entire procedure should be performed with careful attention to pipetting accuracy to minimize variability.
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO. This will generate a concentration range to create a full dose-response curve.
-
Include wells with DMSO only (vehicle control, representing 0% inhibition) and Staurosporine (positive control, representing 100% inhibition).
-
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted compound, DMSO, or Staurosporine to the appropriate wells of a 384-well assay plate.
-
-
Initiating the Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix by combining the 2X kinase and 2X substrate working solutions.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
Prepare a 2X ATP solution.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 11 µL.
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear phase.[9]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40-50 minutes.[9]
-
Add 12 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 60-90 minutes to allow the luminescent signal to stabilize.[9]
-
-
Data Acquisition:
-
Measure the luminescence signal using a compatible plate reader.
-
Part 3: Data Analysis and Interpretation
A. Calculating Percentage Inhibition
The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition using the following formula, which normalizes the data against the controls:
% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_vehicle_control - RLU_pos_control))
Where:
-
RLU_compound is the signal from wells with the test inhibitor.
-
RLU_vehicle_control is the average signal from the DMSO-only wells (0% inhibition).
-
RLU_pos_control is the average signal from the Staurosporine wells (100% inhibition).
B. Generating IC50 Curves
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that produces 50% inhibition.
C. Hypothetical Data Presentation
The following table presents hypothetical inhibition data for this compound against three related kinases to illustrate how potency and selectivity are assessed.
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| PI3Kα | 25.3 | 1.1 | 0.995 |
| PI3Kβ | 310.8 | 0.9 | 0.989 |
| mTOR | 850.1 | 1.0 | 0.991 |
This is example data and does not represent actual experimental results.
Interpretation: In this hypothetical example, the compound shows potent activity against PI3Kα with an IC50 of 25.3 nM. It is over 10-fold selective for PI3Kα compared to PI3Kβ and over 30-fold selective against mTOR, suggesting a favorable selectivity profile within this kinase family.
Part 4: Workflow and Pathway Visualizations
Visual diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By following the detailed protocol for the ADP-Glo™ assay, researchers can reliably determine the compound's inhibitory potency (IC50) against specific kinase targets. The principles and methodologies described herein are fundamental to the early stages of drug discovery and can be adapted for broader kinase profiling to establish a comprehensive understanding of the compound's selectivity and potential as a therapeutic agent.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Seetho, K., & Seashols-Williams, S. J. (2012). Assay Development for Protein Kinase Enzymes. In H. B. Scudi & M. K. Tichy (Eds.), Probe Development Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Le Pihive, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Notes & Protocols: Investigating 5-(Morpholin-4-ylmethyl)pyridin-2-amine for Cancer Cell Line Studies
Document ID: AN-CCLS-2601-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-(Morpholin-4-ylmethyl)pyridin-2-amine, a novel heterocyclic compound with potential applications in oncology. While direct studies on this specific molecule are emerging, its structural motifs, particularly the aminopyridine and morpholine moieties, are present in numerous kinase inhibitors targeting critical cell signaling pathways.[1][2] Notably, a closely related analog, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a key intermediate in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] This guide presents a hypothesized mechanism of action and a logical, field-proven experimental workflow to rigorously characterize the compound's anticancer properties in vitro. We provide detailed, self-validating protocols for assessing cytotoxicity, apoptosis, cell cycle arrest, and for probing the underlying molecular mechanisms.
Compound Profile & Scientific Rationale
Compound: this compound Chemical Structure: (A chemical structure diagram would be inserted here in a formal document) Molecular Formula: C10H15N3O Molecular Weight: 193.24 g/mol
Scientific Rationale: The pyridinamine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[4][5][6] The morpholine group often enhances aqueous solubility and metabolic stability, and can form critical hydrogen bonds within kinase ATP-binding pockets. Given the structural similarity to precursors of established CDK inhibitors, we hypothesize that this compound may exert its anticancer effects by modulating cell cycle progression or key survival signaling pathways such as the PI3K/Akt/mTOR cascade, which is commonly targeted by morpholine-containing quinazoline derivatives.[1] The following protocols are designed to systematically test this hypothesis.
Hypothesized Mechanism: Targeting Oncogenic Signaling
Many cancers exhibit aberrant activation of survival pathways like the PI3K/Akt/mTOR pathway, which promotes uncontrolled cell growth and resistance to apoptosis. We hypothesize that this compound could inhibit key kinases within this cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound's in vitro anticancer profile. This workflow ensures that each experimental step logically informs the next, from broad phenotypic effects to specific molecular targets.
Caption: Logical workflow for in vitro compound characterization.
Detailed Experimental Protocols
General Cell Culture and Compound Handling
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[7] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in fresh medium. Replace the old medium with 100 µL of the compound-containing medium.
-
Controls: Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9]
-
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using trypsin-free dissociation buffer to preserve membrane integrity.[10] Centrifuge all cells at 300 x g for 5 minutes.[12]
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
-
Data Interpretation:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the cell population in G0/G1, S, and G2/M phases of the cell cycle.[13][14]
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% ice-cold ethanol
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound (IC50 and 2x IC50) for 24 hours.
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity versus cell count is generated.
-
-
Data Interpretation:
-
G0/G1 Phase: First peak, representing cells with 2N DNA content.
-
S Phase: Region between the two peaks, representing cells undergoing DNA synthesis.
-
G2/M Phase: Second peak, representing cells with 4N DNA content.
-
Sub-G1 Peak: A peak to the left of G0/G1, indicating apoptotic cells with fragmented DNA.
-
Protocol: Mechanistic Investigation (Western Blotting)
Western blotting allows for the detection and semi-quantification of specific proteins to assess the activity of signaling pathways.[17][18]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1, 6, 12 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.[19] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Suggested Targets: p-Akt (Ser473), total Akt, p-mTOR, total mTOR, Cyclin D1, CDK4, CDK6, and a loading control (e.g., β-Actin or GAPDH).
-
-
Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
-
-
Data Analysis: Densitometry analysis can be performed to semi-quantify the protein levels, which should be normalized to the loading control.
Data Summary & Expected Outcomes
The collective data from these assays will provide a robust initial profile of the compound's anticancer activity.
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| MTT Assay | Cell Viability (IC50) | Dose-dependent decrease in viability; low micromolar or nanomolar IC50 values. |
| Annexin V/PI | Apoptosis/Necrosis | Increase in Annexin V positive cells (Q2 and Q4), indicating apoptosis is a primary mode of cell death. |
| Cell Cycle Analysis | DNA Content | Arrest in a specific phase (e.g., G1 or G2/M) or an increase in the sub-G1 population. |
| Western Blot | Protein Expression/Phosphorylation | Decreased phosphorylation of key signaling proteins (e.g., p-Akt, p-mTOR); modulation of cell cycle proteins (e.g., decreased Cyclin D1). |
References
-
Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654. [Link]
-
Yuan, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Caruso, M., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one Derivatives as New Classes of Selective and Orally Available Polo-like Kinase 1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 96-101. [Link]
-
Kumar, S., et al. (2021). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 11(1), 1-13. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21). [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Journal of the Iranian Chemical Society, 1-13. [Link]
-
Wang, X., et al. (2015). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Advances, 5(29), 22896-22903. [Link]
-
Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Lee, S., & Lee, H. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 109, 28.8.1–28.8.10. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121–131. [Link]
-
Thangam, R., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Mohamed-Ezzat, A., et al. (2022). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. Cardiff University. [Link]4/1/IUCrData-7-x221033.pdf)
Sources
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. dojindo.com [dojindo.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. medium.com [medium.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
5-(Morpholin-4-ylmethyl)pyridin-2-amine molecular docking studies
An Application Guide to Investigating 5-(Morpholin-4-ylmethyl)pyridin-2-amine with Polo-like Kinase 4 (PLK4) via Molecular Docking
Introduction
Molecular docking is a powerful computational method used in drug discovery to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This technique is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of small molecules against a protein target, predict binding affinities, and understand potential mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[3]
The this compound scaffold is a significant pharmacophore found in numerous biologically active compounds.[4][5] Its structural features, including the hydrogen bond-accepting morpholine ring and the versatile pyridine core, make it an attractive starting point for developing targeted therapeutics, particularly kinase inhibitors.[6][7] Recent studies have identified compounds with this core structure as potent inhibitors of Polo-like kinase 4 (PLK4).[8] PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication, a critical process for maintaining genomic integrity.[8] Overexpression of PLK4 is linked to tumorigenesis in various cancers, including breast, colorectal, and lung cancer, making it a high-value target for anticancer drug development.[8]
This document provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against PLK4. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring that the protocol is robust, reproducible, and self-validating.
Foundational Concepts & Strategic Overview
The Principle of Molecular Docking
Molecular docking simulations place a flexible ligand into the binding site of a rigid or semi-flexible receptor, sampling numerous conformations and orientations.[2][3] A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol, allowing for the ranking of different ligands or poses.[3] The primary goals are to predict the binding mode (pose prediction) and the binding affinity (virtual screening).[9]
The Target: Polo-like Kinase 4 (PLK4)
PLK4's crucial role in cell cycle progression and its dysregulation in cancer make it an attractive therapeutic target.[8] The ATP-binding site of PLK4 provides a well-defined pocket for the development of small molecule inhibitors. The co-crystal structure of PLK4 with the inhibitor centrinone (PDB ID: 4YUR) provides an excellent and experimentally validated starting point for our docking studies.[8] This structure reveals key hinge residues (Glu-90, Cys-92) that are critical for inhibitor binding.[8]
The Imperative of Protocol Validation
A fundamental pillar of any computational study is validation.[10] Before docking our target ligand, the protocol's ability to reproduce experimental results must be confirmed.[10][11][12] This is achieved by "redocking" the co-crystallized ligand (centrinone) from the PDB structure back into the active site. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the chosen docking parameters and scoring function.[9][11][12]
Required Software and Materials
This protocol utilizes freely available and widely used software in the computational chemistry community.
| Software/Resource | Purpose | Recommended Source |
| Protein Data Bank (PDB) | Source for protein 3D structures. | [Link] |
| PyMOL or ChimeraX | Molecular visualization and protein preparation. | [Link] or |
| PubChem or ChemDraw | Sourcing or drawing the 2D structure of the ligand. | [Link] |
| AutoDock Tools (ADT) | Preparing protein and ligand files for docking. | [Link] |
| AutoDock Vina | The core molecular docking engine. | [Link] |
| Discovery Studio Visualizer | Post-docking analysis and 2D interaction mapping. | [Link] |
Detailed Experimental Protocol
This protocol is divided into five distinct phases, from initial setup to final analysis. The overall workflow is depicted below.
-
Summarize Findings:
-
Tabulate the results for the top poses, including the binding affinity and the key interacting residues.
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | Value | e.g., Cys-92, Glu-90 | e.g., Leu-17, Val-25, Ala-40 |
| 2 | Value | e.g., Cys-92 | e.g., Leu-17, Ile-88 |
| 3 | Value | e.g., Glu-90 | e.g., Val-25, Leu-141 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of this compound with its potential target, PLK4. By integrating a mandatory validation step, this guide ensures that the results are not only generated but are also trustworthy and reproducible. The successful completion of this protocol will yield valuable insights into the potential binding affinity and interaction mechanism of this compound, providing a strong foundation for further lead optimization and experimental validation in the drug discovery pipeline.
References
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
-
Ganesan, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]
-
Singh, T., & Biswas, D. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Basha, S. F., et al. (2018). Molecular docking of 2-[(MORPHOLIN-4-YL) (PYRIDIN-3-YL) METHYL] HYDRAZINECARBOXAMIDE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]
-
PubChem. 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Available at: [Link]
-
Ganesan, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health (NIH). Available at: [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]
-
Michigan State University. Lessons from Docking Validation. Available at: [Link]
-
Hurala, I. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Available at: [Link]
-
Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]
-
Al-Refai, M., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. MDPI. Available at: [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]
-
Novič, M., & Stank, A. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology. Available at: [Link]
-
ResearchGate. (2013). Best Practices in Docking and Activity Prediction. Available at: [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Available at: [Link]
-
PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Available at: [Link]
-
ResearchGate. (2022). Synthesis, structural investigation and molecular docking studies of pyridinyl tetrahydroisoquinoline, morpholine and piperidine containing schiff's bases. Available at: [Link]
Sources
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Blueprint: A Guide to the Crystallography of 5-(Morpholin-4-ylmethyl)pyridin-2-amine in Complex with Polo-like Kinase 4
Introduction: Targeting the Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its overexpression is a common feature in various cancers, leading to centrosome amplification and aneuploidy, which are hallmarks of tumorigenesis.[3][4] This makes PLK4 a compelling target for the development of novel anticancer therapeutics. The compound 5-(Morpholin-4-ylmethyl)pyridin-2-amine represents a chemical scaffold with potential for potent and selective inhibition of protein kinases. Understanding the precise molecular interactions between this compound and its target protein is paramount for structure-based drug design and the development of next-generation cancer therapies.
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the crystallographic workflow to determine the structure of this compound in complex with the kinase domain of human PLK4. We will delve into the causality behind experimental choices, from protein expression and purification to co-crystallization, X-ray diffraction data collection, and structure solution and validation, offering a robust framework for obtaining a high-resolution molecular snapshot of this critical interaction.
The Strategic Approach: From Gene to Structure
The successful determination of a protein-ligand crystal structure is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, and meticulous attention to detail is crucial for obtaining high-quality crystals that yield a clear electron density map of the inhibitor binding mode.
Figure 1: High-level experimental workflow for determining the co-crystal structure of PLK4 with this compound.
Part 1: Recombinant Human PLK4 Kinase Domain Production
The foundation of any crystallographic study is a highly pure and stable protein sample. For kinase targets, it is often the catalytic domain that is expressed and purified, as it is typically more soluble and amenable to crystallization than the full-length protein.
Protocol 1.1: Expression and Purification of Human PLK4 (1-285) Kinase Domain
This protocol outlines the expression of a 6xHis-tagged human PLK4 kinase domain (residues 1-285) in E. coli and its subsequent purification.
Materials:
-
pET-based expression vector containing the human PLK4 (1-285) gene with an N-terminal 6xHis tag
-
E. coli BL21(DE3) competent cells
-
LB Broth and Agar
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Size-Exclusion Chromatography (SEC) Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA Agarose resin
-
SEC column (e.g., Superdex 75)
Procedure:
-
Transformation and Expression:
-
Transform the PLK4 expression vector into E. coli BL21(DE3) cells and plate on LB agar with kanamycin.
-
Inoculate a 50 mL starter culture and grow overnight at 37°C.
-
Inoculate 2 L of LB broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG.
-
Continue to grow the culture overnight at 18°C.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation at 18,000 x g for 45 minutes.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the protein with Elution Buffer.
-
Concentrate the eluted protein and further purify by SEC using the SEC Buffer.
-
Pool the fractions containing monomeric PLK4, concentrate to 10-15 mg/mL, and assess purity by SDS-PAGE. The purity should be >95%.[5]
-
Part 2: Co-crystallization of PLK4 with this compound
Co-crystallization, where the protein and ligand are mixed prior to crystallization trials, is often the preferred method for obtaining a complex structure, especially when the ligand may induce a conformational change in the protein.
Protocol 2.1: Preparation of the PLK4-Inhibitor Complex and Crystallization Screening
The hanging drop vapor diffusion method is a widely used technique for screening a large number of crystallization conditions.[6]
Materials:
-
Purified PLK4 kinase domain (10-15 mg/mL in SEC buffer)
-
This compound (100 mM stock in DMSO)
-
Commercially available crystallization screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+)
-
24-well VDX plates or 96-well sitting drop plates
-
Siliconized cover slips
Procedure:
-
Complex Formation:
-
Dilute the 100 mM stock of this compound to 10 mM in SEC buffer.
-
Incubate the purified PLK4 protein with a 5-fold molar excess of the inhibitor on ice for 1 hour.[7]
-
-
Crystallization Setup (Hanging Drop):
-
Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well VDX plate.
-
On a siliconized cover slip, mix 1 µL of the PLK4-inhibitor complex with 1 µL of the reservoir solution.[8]
-
Invert the cover slip and seal the well with vacuum grease.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
| Parameter | Condition | Rationale |
| Protein Concentration | 10-15 mg/mL | High concentration is generally required for crystallization. |
| Inhibitor Concentration | 5-fold molar excess | Ensures saturation of the protein's binding site. |
| Incubation Time | 1 hour on ice | Allows for complex formation before setting up crystallization trials. |
| Crystallization Method | Hanging Drop Vapor Diffusion | A robust and widely used method for screening crystallization conditions.[6] |
| Temperature | 20°C | A common starting temperature for protein crystallization. |
Table 1: Key parameters for the co-crystallization of PLK4 with this compound.
Part 3: X-ray Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed at a synchrotron source to obtain high-resolution data.
Protocol 3.1: Crystal Handling, Cryo-protection, and Data Collection
Proper handling and cryo-protection of the crystals are critical to prevent damage and obtain high-quality diffraction data.[9]
Procedure:
-
Cryo-protection:
-
Prepare a cryo-protectant solution by adding a cryo-protectant (e.g., glycerol, ethylene glycol) to the mother liquor from which the crystal grew. A final concentration of 20-30% is a good starting point.
-
Briefly soak the crystal in the cryo-protectant solution for a few seconds.[9]
-
Quickly loop the crystal and plunge it into liquid nitrogen to flash-cool it.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of the synchrotron beamline.
-
Collect a series of diffraction images while rotating the crystal in the X-ray beam.
-
| Parameter | Typical Value |
| Wavelength | 0.979 Å (Synchrotron) |
| Detector Distance | 200 mm |
| Exposure Time | 0.1 s per image |
| Oscillation Range | 0.1° per image |
| Total Rotation | 180° |
| Temperature | 100 K |
Table 2: Typical X-ray data collection parameters at a synchrotron source.
-
Data Processing:
-
Process the diffraction images using software such as XDS or HKL-2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Part 4: Structure Solution, Refinement, and Validation
The final stage of the crystallographic workflow is to solve the phase problem, build an atomic model into the electron density, and refine and validate the structure.
Protocol 4.1: Structure Determination and Validation
Molecular replacement is the most common method for solving the structure of a protein-ligand complex when a homologous structure is available.[3][10]
Figure 2: Workflow for structure solution, refinement, and validation.
Procedure:
-
Structure Solution:
-
Use a previously determined structure of the PLK4 kinase domain (e.g., PDB ID: 3COK) as a search model for molecular replacement using a program like Phaser from the PHENIX suite.[3]
-
-
Model Building and Refinement:
-
Build the protein model into the initial electron density map using a program like Coot.
-
Identify the difference electron density corresponding to the bound inhibitor, this compound, and model it into the density.
-
Perform iterative cycles of refinement using a program like phenix.refine to improve the fit of the model to the experimental data.[11]
-
-
Structure Validation:
| Metric | Acceptable Range |
| Resolution | < 2.5 Å |
| R-work | < 0.20 |
| R-free | < 0.25 |
| Ramachandran Outliers | < 0.5% |
| Clashscore | < 10 |
Table 3: Typical validation statistics for a well-refined crystal structure.
Conclusion
This application note provides a comprehensive and detailed protocol for determining the crystal structure of the human PLK4 kinase domain in complex with the inhibitor this compound. By following these experimentally grounded procedures, researchers can obtain high-resolution structural information that is crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective PLK4 inhibitors for cancer therapy. The successful execution of these protocols will yield a valuable molecular blueprint, paving the way for the development of novel therapeutics targeting this key oncogenic kinase.
References
-
Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]
-
PHENIX. (n.d.). Structure refinement in PHENIX. Retrieved from [Link]
- Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, D. C. (2010). MolProbity: all-atom contacts and structure validation for proteins and nucleic acids. Nucleic acids research, 38(suppl_1), W74-W81.
- Golan, H., Kasbek, C., & Fishman, D. (2022). Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer. International Journal of Molecular Sciences, 23(5), 2468.
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
- Ryniawec, J. M., & Rogers, G. C. (2022). Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplication. Genes & Development, 36(13-14), 718-736.
-
Phenix. (n.d.). Molecular Replacement. Retrieved from [Link]
- U.S. Patent No. 5,332,824. (1994).
- Rada, H., Reis, A. M., & Blundell, T. L. (2002). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 58(10), 1641-1647.
- Patrick, D. R., et al. (2017). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Biochemical Journal, 474(12), 2049-2068.
- Chen, V. B., Arendall, W. B., Headd, J. J., Keedy, D. A., Immormino, R. M., Kapral, G. J., ... & Richardson, D. C. (2009). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21.
-
Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]
-
Hudson Robotics. (n.d.). Protein Crystallography. Retrieved from [Link]
-
Hampton Research. (n.d.). CryoPro™. Retrieved from [Link]
- Liu, X., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 11, 636539.
-
ACS Publications. (2024). Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. Retrieved from [Link]
- Davtyan, A., et al. (2020). Molecular-replacement phasing using predicted protein structures from AWSEM-Suite. Acta Crystallographica Section D: Structural Biology, 76(11), 1083-1092.
Sources
- 1. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novoprolabs.com [novoprolabs.com]
- 3. Molecular replacement then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Replacement [phenix-online.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 10. Molecular-replacement phasing using predicted protein structures from AWSEM-Suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure refinement in PHENIX [phenix-online.org]
- 12. MolProbity: all-atom contacts and structure validation for proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Investigation of 5-(Morpholin-4-ylmethyl)pyridin-2-amine as a Cell Proliferation Inhibitor
For: Researchers, scientists, and drug development professionals
I. Introduction: Unveiling the Potential of a Novel Pyridine Derivative
The relentless pursuit of novel therapeutic agents to combat uncontrolled cell proliferation remains a cornerstone of modern drug discovery. Small molecule inhibitors, prized for their potential for oral bioavailability and targeted action, are at the forefront of this endeavor. Within this landscape, heterocyclic compounds incorporating morpholine and pyridine moieties have garnered significant attention. The morpholine ring, a common feature in numerous approved drugs, is often employed to enhance aqueous solubility and metabolic stability, while the pyridine scaffold serves as a versatile anchor for engaging with various biological targets.
This document provides a comprehensive guide to the characterization of 5-(Morpholin-4-ylmethyl)pyridin-2-amine , a compound of interest for its potential anti-proliferative properties. While extensive research on this specific molecule is emerging, its structural alerts—namely the presence of a morpholine group and a 2-aminopyridine core—suggest a plausible mechanism of action as a kinase inhibitor. Notably, numerous compounds with similar structural features have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4]
Therefore, these application notes are structured around the hypothesis that this compound exerts its anti-proliferative effects through the modulation of the PI3K/Akt/mTOR pathway. We present a logical and efficient workflow, from initial cell viability screening to target validation, providing researchers with the necessary protocols to rigorously evaluate this compound's therapeutic potential.
II. Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular cues to orchestrate a multitude of cellular processes essential for proliferation and survival.[4] The constitutive activation of this pathway is a frequent event in tumorigenesis, making it an attractive target for cancer therapy.[5] We postulate that this compound may function as an inhibitor of one or more key kinases within this cascade, such as PI3K or mTOR.
Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.
The proposed inhibitory action of this compound would lead to a downstream cascade of events, culminating in the suppression of cell proliferation and survival signals. This hypothesis can be systematically tested using the protocols outlined in the subsequent sections.
III. Experimental Workflow for Compound Characterization
A tiered approach is recommended to efficiently evaluate the anti-proliferative activity of this compound. This workflow progresses from broad phenotypic screening to more focused mechanistic studies.
Figure 2: Recommended experimental workflow.
IV. Phase 1: In Vitro Screening Protocols
A. Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
1. Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like PI-103).[4]
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description |
| Cell Line | Specify the cancer cell line used |
| Seeding Density | Cells per well |
| Incubation Time | Duration of compound exposure |
| IC50 Value | Concentration for 50% inhibition |
B. Protocol 2: BrdU Incorporation Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[11][12] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[11][12][13]
1. Materials:
-
BrdU Cell Proliferation Assay Kit (commercially available kits are recommended)[14]
-
This compound
-
Chosen cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
After the desired compound incubation period, add BrdU labeling solution to each well at the concentration recommended by the kit manufacturer.
-
Incubate for 2-24 hours at 37°C. The optimal incubation time will depend on the cell doubling time.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with the provided fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[14]
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution (e.g., TMB).
-
Allow the color to develop, then stop the reaction with the provided stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
3. Data Analysis:
-
Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the vehicle control and determine the IC50 value.
V. Phase 2: Mechanistic Validation Protocols
A. Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target engagement within a signaling pathway.[15][16] A decrease in the phosphorylation of key downstream targets of PI3K and mTOR, such as Akt and S6 ribosomal protein, would support the proposed mechanism of action.
1. Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
2. Step-by-Step Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the IC50 value for a shorter duration (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[5]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and visualize the protein bands using an imaging system.[5]
-
3. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status in treated cells to the vehicle control. A significant decrease in the phospho-protein/total protein ratio would indicate inhibition of the pathway.
VI. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive Controls: Utilizing known inhibitors of the PI3K/Akt/mTOR pathway will validate the assay's ability to detect the expected biological response.
-
Vehicle Controls: This ensures that the observed effects are due to the compound itself and not the solvent.
-
Loading Controls (Western Blot): Probing for a housekeeping protein like GAPDH confirms equal protein loading across all lanes.
-
Correlation of Results: A consistent anti-proliferative effect observed in both the MTT and BrdU assays, coupled with a corresponding decrease in the phosphorylation of key PI3K/Akt/mTOR pathway proteins, provides strong, multi-faceted evidence for the compound's mechanism of action.
VII. References
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Zhang, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 248-257. Retrieved from [Link]
-
Liu, X., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(22), 2589-2603. Retrieved from [Link]
-
Bohnert, T., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(15), 6079-6097. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
-
Weng, L., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(11), 2736. Retrieved from [Link]
-
Sanchez-Vega, F., et al. (2018). Oncogenic Signaling Pathways in The Cancer Genome Atlas. Cell, 173(2), 321-337.e10.
-
Zhang, Y., et al. (2020). Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. Molecules, 25(23), 5734. Retrieved from [Link]
-
Popova, E. A., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103298. Retrieved from [Link]
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-(Morpholin-4-ylmethyl)pyridin-2-amine as a Potential Kinase Inhibitor
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.[3] High-throughput screening (HTS) is a key technology in this endeavor, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors.[4][5]
The aminopyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs and clinical candidates targeting protein kinases. This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases. The compound of interest, 5-(Morpholin-4-ylmethyl)pyridin-2-amine, features this aminopyridine core functionalized with a morpholine group, a common substituent in kinase inhibitors known to improve physicochemical properties such as solubility.
This application note provides a detailed protocol for the high-throughput screening of this compound and other small molecules against Cyclin-Dependent Kinase 9 (CDK9), a transcriptional kinase implicated in various cancers.[6] The protocol utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable method for identifying kinase inhibitors in a high-throughput format.[7][8]
Target Profile: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[9] Dysregulation of CDK9 activity has been linked to various malignancies, making it an attractive target for anti-cancer drug development.[6]
Scientific Principles of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay designed to quantify the activity of any ADP-generating enzyme, such as a protein kinase.[10] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (e.g., this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[11]
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[11]
Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
High-Throughput Screening Workflow
The following diagram illustrates the overall workflow for the high-throughput screening of this compound against CDK9.
Caption: High-Throughput Screening Workflow for CDK9 Inhibition.
CDK9 Signaling Pathway
The following diagram depicts a simplified representation of the CDK9 signaling pathway and its role in transcription.
Caption: Simplified CDK9 Signaling Pathway in Transcription.
Detailed Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant Human CDK9/Cyclin T1 complex
-
Substrate: DRB-1 peptide or similar validated substrate for CDK9
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound, dissolved in 100% DMSO
-
Positive Control: Staurosporine or another potent, non-selective kinase inhibitor
-
Negative Control: 100% DMSO
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates
-
Reagent Plates: Polypropylene plates for serial dilutions
-
Multichannel Pipettes and/or Automated Liquid Handling System
-
Luminometer capable of reading 384-well plates
Assay Procedure
This protocol is optimized for a 384-well plate format with a final assay volume of 15 µL.
1. Compound Plating:
a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the test compound and controls in 100% DMSO in a polypropylene plate. c. Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. This will result in a final screening concentration of 10 µM with a final DMSO concentration of 0.5%. d. Include wells with 50 nL of 100% DMSO for the negative control (0% inhibition) and 50 nL of a high concentration of Staurosporine (e.g., 100 µM) for the positive control (100% inhibition).
2. Kinase Reaction:
a. Prepare the 2X Kinase/Substrate mix in kinase reaction buffer. The final concentrations in the well should be optimized, but a typical starting point is:
- CDK9/Cyclin T1: 5-10 ng/µL
- Substrate: 0.2 µg/µL
- ATP: 25 µM b. Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compounds. c. Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well. d. Mix the plate gently on a plate shaker for 30 seconds. e. Incubate the plate at room temperature for 60 minutes.
3. Signal Generation and Detection:
a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes. e. Measure the luminescence using a plate reader.
Data Analysis and Quality Control
Primary Data Analysis
The primary data from the HTS is the raw luminescence signal (Relative Light Units, RLU) from each well. The percentage of inhibition for each test compound is calculated relative to the controls on the same plate.[12]
Formula for Percent Inhibition:
Where:
-
RLU_compound is the luminescence signal from the well with the test compound.
-
RLU_pos_ctrl is the average luminescence signal from the positive control wells (e.g., Staurosporine).
-
RLU_neg_ctrl is the average luminescence signal from the negative control wells (e.g., DMSO).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[13] It reflects the dynamic range of the assay and the variability of the data.[14]
Formula for Z'-Factor:
Where:
-
SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[13] |
| 0 to 0.5 | Marginal assay[13] |
| < 0 | Unsuitable for screening[13] |
An assay with a Z'-factor of 0.7 or higher is generally considered robust for HTS.
Hit Identification and Confirmation
A "hit" is a compound that meets a predefined activity threshold. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls.
All identified hits should be re-tested to confirm their activity.[15] Confirmed hits should then be subjected to dose-response analysis to determine their potency (IC50 value).
Sample HTS Data and Analysis
The following table shows hypothetical HTS data for this compound and control compounds.
| Compound | Concentration (µM) | Raw Luminescence (RLU) | % Inhibition | Hit? (Threshold > 50%) |
| DMSO (Negative Control) | N/A | 1,500,000 | 0% | No |
| Staurosporine (Positive Control) | 10 | 50,000 | 100% | Yes |
| This compound | 10 | 300,000 | 82.8% | Yes |
| Inactive Compound A | 10 | 1,450,000 | 3.4% | No |
| Inactive Compound B | 10 | 1,520,000 | -1.4% | No |
Calculations based on the table:
-
% Inhibition for this compound: 100 * (1 - (300,000 - 50,000) / (1,500,000 - 50,000)) = 82.8%
Conclusion
This application note provides a comprehensive and robust protocol for the high-throughput screening of this compound as a potential inhibitor of CDK9 using the ADP-Glo™ Kinase Assay. The aminopyridine scaffold present in this compound makes it a promising candidate for kinase inhibition. The detailed methodology, including data analysis and quality control measures, will enable researchers to efficiently and accurately identify and characterize novel kinase inhibitors, accelerating the drug discovery process.
References
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
- Wodicka, L. M., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell, 142(5), 773-786.
- Al-Maharik, N. (2019). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers, 11(8), 1144.
-
GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Vertex AI Search. (2025, May 3). High-Throughput Screening (HTS)
-
ResearchGate. (2022, January 3). (PDF) Protein Kinases Promising Targets for Anticancer Drug Research. Retrieved from [Link]
- Egan, W. J., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 7(9), e45190.
-
Wikipedia. (2023, December 26). Z-factor. Retrieved from [Link]
- Wang, Y., & Bryant, S. H. (2017). Accessing the High Throughput Screening Data Landscape. In High-Throughput Screening Assays in Drug Discovery (pp. 3-17). Humana Press, New York, NY.
-
Taylor & Francis Online. (2019, July 25). CDK9: a signaling hub for transcriptional control. Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Cyclin-dependent kinase 9. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
- Heyduk, T. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 867-870.
-
National Center for Biotechnology Information. (n.d.). Gene ResultCDK9 cyclin dependent kinase 9 [ (human)]. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
- Newton, A. C., & Brognard, J. (2017). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 18(12), 2695.
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
- 4. High-Throughput Screening: Best Practice, Trends and Challenges [pharma-iq.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 10. promega.com [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. rna.uzh.ch [rna.uzh.ch]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
Welcome to the technical support center for researchers investigating the molecular interactions of 5-(Morpholin-4-ylmethyl)pyridin-2-amine. This guide is designed for scientists and drug development professionals who are characterizing this compound, whether it has emerged from a phenotypic screen with an unknown mechanism of action or has been designed with a putative target in mind. As you navigate the complexities of target identification and off-target profiling, this resource will provide practical, experience-driven guidance in a question-and-answer format, complete with troubleshooting tips and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the broader context of off-target effects.
Q1: What is the likely biological target class for this compound?
A1: While the specific primary target of this compound is not definitively established in publicly available literature, its chemical structure, featuring a pyridin-2-amine scaffold, is a common motif in kinase inhibitors. Similar molecules, such as N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, have been investigated as potential kinase inhibitors.[1] Additionally, related structures have been explored as dual inhibitors of kinases like PI3K and BRAF.[2] Therefore, it is highly probable that your investigations will reveal one or more protein kinases as primary or off-targets. Another possibility, given the structural similarities to other reported compounds, could be ion channels like Kv1.5.[3][4]
Q2: Why is it critical to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a cornerstone of drug development for several reasons:
-
Safety and Toxicity: Unintended interactions with other proteins can lead to cellular toxicity and adverse side effects in preclinical models and eventually in patients. Identifying these off-targets early allows for risk mitigation.
-
Mechanism of Action (MoA) Deconvolution: The observed phenotype of a compound may be the result of its interaction with an off-target, or a combination of on- and off-target effects. A comprehensive off-target profile is essential for a clear understanding of the compound's MoA.
-
Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. Understanding the full spectrum of a compound's interactions can open up new therapeutic applications.
-
Lead Optimization: Knowledge of off-target interactions provides crucial structure-activity relationship (SAR) data that can guide medicinal chemists in designing more selective and potent analogues.
Q3: What is the general workflow for identifying the on- and off-targets of a novel compound like this compound?
A3: A typical workflow involves a discovery phase to generate a list of potential interactors, followed by a validation phase to confirm these interactions.[5] This can be visualized as a multi-step process.
Part 2: Troubleshooting Guides for Key Experimental Workflows
This section provides detailed troubleshooting for common issues encountered during off-target profiling experiments.
Workflow 1: Broad Kinase Profiling using Kinome Scanning
Given the likelihood of this compound being a kinase inhibitor, a broad in vitro kinase screen is a logical first step. Services like KINOMEscan® offer competition binding assays to quantify the interaction of a compound against a large panel of kinases.[6][7]
Q: My kinome scan results show broad activity against multiple kinase families. How do I interpret this and what are my next steps?
A: This is a common scenario. Here’s how to approach it:
| Possible Cause | Explanation | Recommended Action |
| Promiscuous Compound | The compound may be non-selective and genuinely binds to a wide range of kinases. This can be due to targeting a highly conserved feature of the ATP-binding pocket. | 1. Analyze the Data: Look for patterns. Is the activity concentrated within specific branches of the kinome tree? Use visualization tools like TREEspot™ to map the interactions. 2. Determine Potency: Focus on the kinases with the highest affinity (lowest Kd values). These are your primary candidates for on- and off-targets. 3. SAR Analysis: If you have analogue compounds, compare their kinome profiles. This can help identify the structural motifs responsible for promiscuity and guide the design of more selective compounds. |
| Assay Artifact | High compound concentration can lead to non-specific binding or aggregation, resulting in false positives. | 1. Review Assay Conditions: Ensure the compound concentration used in the screen was appropriate. If it was high (e.g., >10 µM), consider re-screening at a lower concentration against a focused panel of the initial hits. 2. Check Compound Purity and Solubility: Impurities or poor solubility can cause artifacts. Verify the purity of your compound batch by LC-MS and NMR, and assess its solubility in the assay buffer. |
| Covalent Inhibition | If your compound has a reactive moiety, it might be covalently modifying kinases, leading to potent but non-specific inhibition. | 1. Structural Analysis: Examine the structure of this compound for potential reactive groups. 2. Washout Experiments: Perform experiments where the compound is incubated with the kinase and then washed out. A persistent effect suggests covalent binding. |
Workflow 2: Unbiased Target Identification using Affinity Chromatography-Mass Spectrometry
For a truly unbiased approach, especially if the target class is unknown, affinity chromatography coupled with mass spectrometry (MS) is a powerful technique.[8][9] This involves immobilizing your compound on a solid support to "fish" for binding partners from a cell lysate.
Q: I performed an affinity chromatography experiment, but my MS results are dominated by non-specific binders and I can't identify a clear, specific interactor. What went wrong?
A: This is a frequent challenge in affinity chromatography. The key is to distinguish true interactors from background proteins that bind to the matrix or the linker.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Binding | - Proteins are binding to the chromatography matrix itself. - The linker used to immobilize the compound is hydrophobic and attracting non-specific proteins. | - Optimize Washing Conditions: Increase the stringency of your wash buffers (e.g., slightly increase salt concentration or add a low percentage of a non-ionic detergent). - Blocking: Pre-incubate the beads with a blocking agent like BSA before adding the cell lysate. - Negative Controls are Crucial: Always run parallel experiments with beads that are only derivatized with the linker (no compound) and underivatized beads. Proteins that appear in these controls are likely non-specific. |
| No Specific Elution | - The interaction between your compound and its target is very strong (high affinity), and the elution conditions are not sufficient to break it. - The protein has denatured and precipitated on the column. | - Vary Elution Conditions: Try a range of elution methods, from competitive elution with an excess of free compound to changing pH or using denaturants like urea or SDS (for MS analysis). - Competitive Elution: The most specific method is to elute with a high concentration of free this compound. Proteins that are specifically displaced are your top candidates. |
| Low Abundance Target | The target protein may be expressed at low levels in your cell lysate, making it difficult to detect amongst more abundant non-specific binders. | - Enrichment: If you have a hypothesis about the target's cellular localization, use subcellular fractionation to enrich for that compartment (e.g., membrane or nuclear fractions). - Increase Sample Input: Use a larger amount of cell lysate, but be mindful that this can also increase background. |
Here is a diagram illustrating the principles of a robust affinity chromatography experiment for target deconvolution:
Workflow 3: Validation of Target Engagement using Thermal Shift Assay (TSA)
Once you have a list of candidate off-targets, you need to validate the direct binding of your compound to these proteins. The thermal shift assay (or Differential Scanning Fluorimetry - DSF) is a rapid and cost-effective method to do this. It measures the change in a protein's melting temperature (Tm) upon ligand binding.
Q: I'm performing a TSA with a purified candidate protein, but I'm getting a high initial fluorescence signal and no clear melting curve. Is this assay not suitable for my protein?
A: This is a common issue and doesn't necessarily mean the assay won't work. It often points to problems with the protein's stability or its interaction with the fluorescent dye.[10][11]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Initial Fluorescence | - The protein is partially unfolded or aggregated, exposing hydrophobic regions that the dye binds to. - The protein naturally has exposed hydrophobic patches on its surface. - A component in your buffer (e.g., detergent) is interacting with the dye. | - Optimize Buffer Conditions: Perform a buffer screen to find conditions that stabilize your protein. This could involve changing the pH, salt concentration, or adding stabilizing agents like glycerol.[12] - Fresh Protein Sample: Use a freshly purified protein sample. Avoid repeated freeze-thaw cycles. - Protein and Dye Titration: Systematically vary the concentrations of both the protein and the SYPRO Orange dye to find an optimal ratio that gives a low initial signal and a clear transition.[12] |
| No Observable Thermal Shift (ΔTm) | - The compound does not bind to the protein under the assay conditions. - The binding of the compound does not significantly alter the thermal stability of the protein. - The compound concentration is too low to achieve sufficient target occupancy. | - Increase Compound Concentration: Titrate the compound to higher concentrations. Ensure you are well above the expected Kd. - Check Compound Solubility: Verify that your compound is soluble at the tested concentrations in the assay buffer. - Alternative Orthogonal Assay: If no shift is observed even at high concentrations, you must validate the interaction using a different biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Fluorescence Signal Decreases with Temperature | The protein may be aggregating upon heating, which can quench the fluorescence of the dye. | - Visual Inspection: Check the sample for visible precipitation after the run. - Dynamic Light Scattering (DLS): Use DLS to assess the aggregation state of your protein before and after the TSA experiment. - Optimize Protein Concentration: Lowering the protein concentration can sometimes mitigate aggregation. |
Part 3: Step-by-Step Protocols
Protocol 1: Thermal Shift Assay (TSA) for Target Validation
This protocol provides a general framework for validating the binding of this compound to a purified candidate protein using a real-time PCR instrument.
Materials:
-
Purified candidate protein (at least 95% pure) in a suitable storage buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Real-time PCR instrument with melt curve analysis capability.
-
96-well PCR plates.
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the TSA buffer, purified protein, and SYPRO Orange dye. A good starting point is 10 µM protein and a 5x final concentration of the dye.
-
Prepare Compound Dilutions: Serially dilute the this compound stock solution in TSA buffer to achieve a range of final concentrations for the assay (e.g., from 0.1 µM to 100 µM). Also, prepare a "no compound" control containing the same final concentration of DMSO as the compound wells.
-
Assay Plate Setup:
-
Add the desired volume of the diluted compound or DMSO control to the wells of the 96-well plate.
-
Add the protein/dye master mix to each well to reach the final reaction volume (e.g., 20 µL).
-
Seal the plate securely.
-
-
Instrument Setup and Run:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program would be:
-
Hold at 25°C for 2 minutes.
-
Ramp up to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each increment.[12]
-
-
-
Data Analysis:
-
Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature.
-
The peak of this curve represents the melting temperature (Tm) of the protein.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated samples. A significant positive ΔTm indicates stabilizing binding.
-
References
-
National Center for Biotechnology Information. 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]
-
seqWell. Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
-
National Center for Biotechnology Information. Challenges and opportunities in the purification of recombinant tagged proteins. Applied Microbiology and Biotechnology. Available from: [Link]
-
National Center for Biotechnology Information. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. eLife. Available from: [Link]
-
PubMed. A brief introduction to chemical proteomics for target deconvolution. Available from: [Link]
-
PubMed. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Available from: [Link]
-
National Center for Biotechnology Information. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PLoS One. Available from: [Link]
-
European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution. Available from: [Link]
-
ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9. Available from: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
-
National Center for Biotechnology Information. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Viruses. Available from: [Link]
-
Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Available from: [Link]
-
National Center for Biotechnology Information. Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Available from: [Link]
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them. Available from: [Link]
-
Microbioz India. Mastering Affinity Chromatography: Techniques and Troubleshooting. Available from: [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available from: [Link]
-
YouTube. Common Problems During His-tag Purification. Available from: [Link]
-
ZAGENO. Bradford Assay Troubleshooting Guide Common Errors and Fixes. Available from: [Link]
-
CD Genomics. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Available from: [Link]
-
PubMed. Proteolysis-targeting chimeras with reduced off-targets. Available from: [Link]
-
CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. Available from: [Link]
-
PubMed. Drug target deconvolution by chemical proteomics. Available from: [Link]
- Google Patents. 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
-
MDPI. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]
-
ResearchGate. Troubleshooting differential scanning fluorimetry, strange melting profile? Available from: [Link]
-
PubMed. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. Available from: [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]
-
Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]
-
Avance Biosciences. Gene Editing On/Off-Target Analysis. Available from: [Link]
-
Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. Available from: [Link]
-
YouTube. Recent Trends in Kinase Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology. Available from: [Link]
Sources
- 1. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]
- 2. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Morpholin-4-ylmethyl)pyridin-2-amine Analogs
Welcome to the technical support center for the synthesis of 5-(morpholin-4-ylmethyl)pyridin-2-amine analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable scaffold. We understand that while these molecules hold significant therapeutic promise, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to help you overcome common hurdles in your research.
Core Synthetic Strategies
The synthesis of this compound analogs typically involves two key bond formations: the installation of the 2-amino group and the construction of the 5-(morpholin-4-ylmethyl) side chain. The order of these steps can be varied, leading to several strategic approaches, each with its own advantages and potential difficulties.
Caption: Common synthetic routes to this compound analogs.
Troubleshooting Guides: Question & Answer
This section addresses specific, recurring problems encountered during synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My Mannich reaction to install the morpholinomethyl group on 2-aminopyridine is giving low yields and multiple side products. What is happening?
Answer: This is a classic challenge with the Mannich reaction on electron-rich aromatic amines. The reaction involves the condensation of formaldehyde and morpholine to form an electrophilic N-acyliminium ion, which is then attacked by the nucleophilic C5 position of the 2-aminopyridine.[1] Several issues can arise:
-
Causality 1: Competing N-Alkylation: The 2-amino group is also a potent nucleophile and can be alkylated by the iminium ion or react with formaldehyde itself, leading to complex mixtures.
-
Causality 2: Bis-alkylation: The desired product, being a secondary amine at the 2-position, can react further, leading to di-alkylation.
-
Causality 3: Low Reactivity at C5: If the 2-aminopyridine ring is substituted with electron-withdrawing groups, its nucleophilicity at the C5 position is reduced, slowing down the desired C-C bond formation.
-
Causality 4: Formaldehyde Polymerization: Inappropriate reaction conditions can lead to the formation of paraformaldehyde, reducing the concentration of the active monomer.
Caption: Troubleshooting workflow for a problematic Mannich reaction.
Troubleshooting Protocol:
-
Protect the 2-Amino Group: The most robust solution to prevent N-alkylation is to protect the 2-amino group (e.g., as a Boc-carbamate or an acetyl amide). The Mannich reaction can then be performed, followed by deprotection.
-
Use a Pre-formed Iminium Salt: Instead of generating the iminium ion in situ, use a pre-formed reagent like Eschenmoser's salt (dimethylaminomethyl) iodide). This provides a controlled concentration of the electrophile and can lead to cleaner reactions, although a subsequent step to displace the dimethylamine with morpholine would be required.
-
Optimize Reaction Conditions:
-
Solvent: Acetic acid is often a good solvent as it protonates the pyridine nitrogen, increasing the ring's electrophilicity and favoring C-alkylation.
-
Temperature: Gently heating (40-60 °C) can often overcome activation barriers without promoting excessive side reactions.
-
-
Consider an Alternative Route: If the Mannich reaction remains problematic, switching to a two-step reductive amination sequence is a highly reliable alternative. This involves formylation of the 2-aminopyridine at the C5 position followed by reductive amination with morpholine.
Q2: My reductive amination of 5-formyl-pyridin-2-amine with morpholine is slow and incomplete. How can I improve it?
Answer: Reductive amination is an excellent alternative to the Mannich reaction but requires careful optimization. The reaction proceeds via the formation of an intermediate iminium ion (from the aldehyde and morpholine), which is then reduced.[2] Sluggishness points to issues with either of these two stages.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) is too mild; Sodium Borohydride (NaBH₄) is too reactive and reduces the aldehyde before imine formation. | Use STAB in an acidic medium (e.g., acetic acid in DCE) or switch to a different reagent like 2-picoline borane.[2] | STAB is a mild and selective reducing agent that works well for reductive aminations, often requiring a slightly acidic catalyst to promote imine formation. 2-picoline borane is another effective reagent.[3] |
| pH / Catalyst | The reaction medium is not acidic enough to catalyze imine formation, or too acidic, protonating the morpholine and making it non-nucleophilic. | Add 1-5% acetic acid to the reaction. If using a salt form of morpholine (e.g., HCl salt), add a stoichiometric amount of a non-nucleophilic base like triethylamine. | A catalytic amount of acid accelerates the dehydration step to form the iminium ion, which is the species that gets reduced. |
| Water Scavenging | Water is a byproduct of imine formation. Its accumulation can shift the equilibrium back towards the starting materials. | Add molecular sieves (3Å or 4Å) to the reaction mixture. | Molecular sieves physically sequester water, driving the imine-forming equilibrium forward and increasing the rate of the overall reaction.[3] |
| Aldehyde Stability | The 5-formyl-pyridin-2-amine starting material may be unstable, especially if crude. | Use freshly prepared or purified aldehyde. Consider forming and using the aldehyde-bisulfite adduct, which is often more stable and can be used directly in some protocols.[2] | Impurities or degradation of the starting aldehyde can inhibit the reaction or lead to side products. |
Q3: I am having significant difficulty purifying my final this compound analog. It streaks badly on silica gel, and I get low recovery.
Answer: This is the most common final-step challenge. The combination of a basic pyridine ring, a primary/secondary amine, and a tertiary amine (morpholine) makes these compounds highly polar and prone to strong interactions with the acidic silanol groups on the surface of standard silica gel. This leads to severe peak tailing and often irreversible adsorption.
Troubleshooting Protocol for Purification:
-
Deactivate the Silica:
-
Amine Wash: Pre-treat the silica gel by slurrying it in a solvent containing 1-2% triethylamine or ammonia (e.g., 1% triethylamine in ethyl acetate), then pack the column with this slurry.
-
Mobile Phase Additive: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%). This competitively binds to the acidic sites on the silica, improving the peak shape of your basic compound.[4]
-
-
Switch Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with a Brockmann activity II or III.
-
Amine-Functionalized Silica: Pre-packed columns with amine-functionalized silica are commercially available and offer excellent performance for basic compounds, albeit at a higher cost.
-
-
Use Reversed-Phase Chromatography (C18):
-
This is often the best solution. Use a mobile phase of water/acetonitrile or water/methanol with a modifier.
-
Modifier Choice is Critical:
-
Acidic (Recommended): Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic phases. This protonates all nitrogen atoms, leading to a single, well-behaved cationic species that elutes with a sharp peak. The product is isolated as the corresponding salt.
-
Basic: Using a buffer like ammonium bicarbonate or ammonium hydroxide at a higher pH (e.g., pH 8-10) can also be effective, keeping the compound neutral.
-
-
-
Salt Formation & Extraction: If the compound is sufficiently pure after workup, consider dissolving the crude material in a solvent like ethyl acetate or dichloromethane and precipitating it as an HCl or maleate salt by adding a solution of HCl in ether or maleic acid in isopropanol. The resulting salt is often a crystalline solid that can be isolated by filtration.
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. teledynelabs.com [teledynelabs.com]
How to prevent degradation of 5-(Morpholin-4-ylmethyl)pyridin-2-amine
Welcome to the technical support center for 5-(Morpholin-4-ylmethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its chemical structure, which contains a 2-aminopyridine moiety and a morpholine ring. Key factors that can induce degradation include:
-
Oxidation: The aminopyridine ring is susceptible to oxidation, which can be accelerated by exposure to air (atmospheric oxygen), oxidizing agents, and certain metal ions.
-
pH: The compound's stability can be compromised in strongly acidic or basic conditions. Amines, like the one present in the pyridine ring and the morpholine ring, can be protonated or deprotonated, which may affect their reactivity and stability.
-
Light: Pyridine derivatives can be sensitive to light, particularly UV radiation, which can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of the compound. We recommend the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. The compound is noted to be air-sensitive. |
| Light | Protect from light by using an amber vial or by storing it in a dark place. | Prevents photodegradation initiated by UV or visible light. |
| Form | Store as a solid (lyophilized powder) if possible. | The solid state is generally more stable than solutions. |
Q3: What are the recommended solvents for dissolving this compound for experimental use?
A3: For short-term use, high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. When preparing stock solutions, it is advisable to:
-
Use anhydrous solvents to minimize hydrolysis.
-
Prepare fresh solutions for each experiment or, if necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow the solution to equilibrate to room temperature to prevent condensation of atmospheric moisture into the sample.
Q4: I've observed a change in the color of my solid sample/solution. Does this indicate degradation?
A4: Yes, a change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation. This is often due to the formation of oxidized byproducts. If you observe a color change, it is crucial to verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before proceeding with your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your experimental outcomes, it may be due to the degradation of this compound. This troubleshooting guide will help you identify the potential cause and take corrective action.
-
Purity Assessment of the Stock Compound:
-
Action: Analyze your current stock of this compound using HPLC-UV or LC-MS.
-
Expected Outcome: A single major peak corresponding to the parent compound. The presence of multiple peaks suggests the presence of impurities or degradation products.
-
Rationale: This step validates the integrity of your starting material. Degradation can occur even during storage if conditions are not optimal.
-
-
Evaluation of Solvent and Solution Stability:
-
Action: Prepare a fresh solution of the compound in your experimental solvent. Analyze a portion of the solution immediately after preparation (T=0) and then at various time points (e.g., 1, 4, 8, and 24 hours) while keeping it under your typical experimental conditions (e.g., temperature, light exposure).
-
Expected Outcome: The peak area of the parent compound should remain relatively constant over time. A significant decrease in the parent peak area with the concurrent appearance of new peaks indicates instability in the solution.
-
Rationale: This helps to determine if the degradation is occurring after the compound is dissolved and exposed to the experimental environment.
-
-
Investigation of pH-Related Degradation:
-
Action: If your experimental buffer is acidic or basic, prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 7, and 9). Analyze these solutions over time as described in Step 2.
-
Expected Outcome: Compare the stability at different pH values. The compound may degrade more rapidly at acidic or basic pH. The compound should be stored away from strong acids and bases.[1]
-
Rationale: This identifies if the pH of your experimental medium is a contributing factor to degradation.
-
-
Assessment of Photostability:
-
Action: Prepare two fresh solutions. Expose one to your typical laboratory lighting conditions and keep the other protected from light. Analyze both solutions after several hours.
-
Expected Outcome: If the light-exposed sample shows a greater degree of degradation, your compound is likely photosensitive.
-
Rationale: This helps to determine if light protection is necessary during your experiments.
-
Caption: Potential degradation sites and pathways.
-
Use of Antioxidants: If your experimental conditions are prone to oxidation, consider the addition of a compatible antioxidant. The choice of antioxidant will depend on your specific assay.
-
Degas Buffers: To minimize dissolved oxygen, degas all aqueous buffers and solutions prior to use, especially for long-term experiments.
-
Control of Headspace: When working with solutions in vials, consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Material Compatibility: Ensure that your experimental vessels and equipment are made of inert materials. Certain plastics or metals can leach substances that may catalyze degradation.
-
Temperature Control: Perform reactions at the lowest feasible temperature and avoid prolonged exposure to heat. If heating is necessary, do so for the minimum time required.
References
Sources
5-(Morpholin-4-ylmethyl)pyridin-2-amine protocol modifications for better results
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(Morpholin-4-ylmethyl)pyridin-2-amine. This document provides in-depth troubleshooting advice, protocol modifications, and answers to frequently asked questions to help researchers and drug development professionals achieve optimal results in their synthetic efforts. Our guidance is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into scaffolds targeting kinases and other important biological targets. While its synthesis appears straightforward, typically involving the coupling of a functionalized aminopyridine with morpholine, several challenges can arise, leading to low yields, difficult purifications, and inconsistent outcomes. This guide is designed to address these specific issues directly, providing not just solutions but also the underlying rationale to empower you to adapt and optimize your experimental design.
The most reliable and commonly employed synthetic strategy is the nucleophilic substitution of a 5-(halomethyl)pyridin-2-amine intermediate with morpholine. A potential alternative is the Mannich reaction, though it can present challenges with regioselectivity. This guide will focus primarily on the more robust substitution pathway.
Caption: Figure 1. Overview of primary synthetic routes.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via the nucleophilic substitution pathway.
Question 1: My reaction yield is consistently low (<40%) when reacting 5-(bromomethyl)pyridin-2-amine with morpholine. What's going wrong?
Probable Causes & Solutions
This is the most frequent issue and can stem from multiple sources, including the stability of the starting material, reaction conditions, and side reactions.
-
Instability of the Bromomethyl Intermediate: The 5-(bromomethyl)pyridin-2-amine intermediate is highly reactive and prone to degradation or self-reaction (polymerization). It is often prepared as a hydrobromide salt to improve its shelf-life and handling stability.
-
Recommended Solution:
-
Use the HBr Salt: Synthesize and use the 5-(bromomethyl)pyridin-2-amine hydrobromide salt. The free base is less stable and should be generated in situ or used immediately after a basic workup.
-
Fresh is Best: Prepare the bromomethyl intermediate immediately before the substitution step for the best results. Avoid storing the free base, even at low temperatures.
-
-
-
Suboptimal Base Selection: The choice of base is critical. A strong, nucleophilic base can compete with morpholine, while an insufficient amount will not effectively neutralize the HBr generated, slowing the reaction.
-
Recommended Solution:
-
Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or a robust inorganic base like potassium carbonate (K₂CO₃). K₂CO₃ is often preferred for its low cost, ease of removal (filtration), and sufficient basicity to drive the reaction without causing side reactions.
-
Stoichiometry: Use at least 2.5-3.0 equivalents of base if starting from the HBr salt (1 eq. to free-base the amine, 1 eq. to scavenge HBr from the reaction, and a slight excess to ensure completion). If starting from the free base, 1.5-2.0 equivalents are sufficient.
-
-
-
Side Reaction at the 2-Amino Group: While the secondary amine of morpholine is generally more nucleophilic than the aromatic 2-amino group, N-alkylation at the pyridine ring can occur, especially at elevated temperatures, leading to complex product mixtures.
-
Recommended Solution: Maintain a moderate reaction temperature. The reaction often proceeds efficiently at room temperature or with gentle heating (40-50 °C). Avoid high temperatures (>80 °C) which can promote side reactions. Monitor the reaction by TLC or LCMS to avoid prolonged heating after the starting material is consumed.
-
Optimized Protocol Snippet (Modification): To a solution of 5-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq.) in acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (0.1 M), add potassium carbonate (K₂CO₃, 3.0 eq.) followed by morpholine (1.5 eq.). Stir vigorously at 40 °C and monitor by LCMS every hour.
Question 2: My final product is difficult to purify. I see multiple spots on TLC and peaks in my LCMS that are close to my product's mass.
Probable Causes & Solutions
Purification challenges usually point to the formation of closely related side products.
-
Dimerization/Oligomerization: The highly reactive 5-(bromomethyl) intermediate can react with another molecule of itself or with the product, leading to dimers or small polymers.
-
Recommended Solution:
-
Controlled Addition: Add the 5-(bromomethyl)pyridin-2-amine solution slowly to a stirred solution of morpholine and base. This maintains a low concentration of the electrophile, favoring the reaction with the excess nucleophile (morpholine) over self-reaction.
-
-
-
Bis-alkylation of Morpholine: While sterically hindered, it is theoretically possible for the nitrogen of the newly formed product to react with another molecule of the bromomethyl starting material. This is more likely if the concentration of the bromomethyl species is too high.
-
Recommended Solution: Use a slight excess of morpholine (1.2-1.5 equivalents) relative to the bromomethyl intermediate. This ensures that the electrophile is more likely to encounter a morpholine molecule than a product molecule.
-
Purification Strategy: The target product is quite polar and basic. Column chromatography on silica gel is the standard method.
-
Mobile Phase: A gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 98:2 to 90:10) is a good starting point.
-
Additive: Adding a small amount of triethylamine (0.1-0.5%) or ammonium hydroxide to the mobile phase can prevent peak tailing and improve separation by keeping the basic amine product in its free-base form.
| Parameter | Standard Protocol | Recommended Modification | Rationale |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Avoids potential N-acylation side products from TEA degradation; easier removal. |
| Temperature | Reflux (e.g., >80 °C) | Room Temp to 40 °C | Minimizes side reactions like N-alkylation of the 2-amino group. |
| Addition | All reagents mixed at once | Slow addition of electrophile | Maintains low concentration of reactive intermediate, preventing dimerization.[1] |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile (MeCN) or DMF | Polar aprotic solvents better solvate the salt intermediates and accelerate SN2 reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the 5-(bromomethyl)pyridin-2-amine intermediate?
The most common method is the radical bromination of 2-amino-5-methylpyridine using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.[2][3] Care must be taken as the reaction can be exothermic and sensitive to initiation time. The product is typically isolated as the HBr salt by precipitation.
Q2: Can I use 5-(chloromethyl)pyridin-2-amine instead of the bromo- version?
Yes, the chloromethyl analogue can be used. However, the C-Br bond is more labile than the C-Cl bond, making the bromomethyl compound a more reactive electrophile. The reaction with the chloro- intermediate will likely require more forcing conditions (higher temperature or longer reaction time), which could increase the risk of side products.[4]
Q3: What analytical data should I expect to confirm the structure of this compound?
-
¹H NMR: Expect to see characteristic peaks for the morpholine protons (triplets around ~2.4-2.6 ppm and ~3.6-3.8 ppm), a singlet for the benzylic -CH₂- group (~3.4-3.6 ppm), signals for the pyridine ring protons, and a broad singlet for the -NH₂ group.
-
Mass Spectrometry (MS): The primary confirmation will be the observation of the correct molecular ion peak [M+H]⁺ in ESI-MS.
-
¹³C NMR: Will show the expected number of carbons, with the benzylic carbon around 62-65 ppm and morpholine carbons around 53-54 and 66-67 ppm.
Q4: Is the Mannich reaction a viable alternative?
The Mannich reaction, involving 2-aminopyridine, formaldehyde, and morpholine, is a potential one-pot alternative.[5][6] However, it faces a significant challenge:
-
Regioselectivity: The 2-amino group is an activating group that directs electrophilic substitution to the ortho (3-position) and para (5-position) carbons. Controlling the reaction to achieve exclusive substitution at the desired 5-position can be difficult and may result in a mixture of isomers, complicating purification. The substitution pathway starting from 2-amino-5-methylpyridine provides unambiguous regiochemical control.
Caption: Figure 2. A decision-making workflow for troubleshooting low-yield reactions.
References
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available at: [Link]
-
Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
ResearchGate. (2010). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. Available at: [Link]
-
National Institutes of Health. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Available at: [Link]
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Google Patents. (2018). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
GSC Advanced Research and Reviews. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
-
National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
Royal Society of Chemistry. (2007). Polymorphism of 5-(pyridin-2-ylmethylene)-3-phenyl-2-methylthio-3,5-dihydro-4H-imidazole-4-one. Available at: [Link]
-
ResearchGate. (2022). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). Available at: [Link]
-
PubMed. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. Available at: [Link]
-
PubChem. 5-Ethyl-4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine. Available at: [Link]
-
National Institutes of Health. (2009). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Available at: [Link]
- Google Patents. (2021). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
ResearchGate. (2014). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available at: [Link]
-
ResearchGate. (2011). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available at: [Link]
-
ResearchGate. (2016). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Available at: [Link]pyrimidin-2-ylpyridin-2-amine_Ping_Wang)
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oarjbp.com [oarjbp.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Profiling 5-(Morpholin-4-ylmethyl)pyridin-2-amine Against Established Agents
A Note on the Subject Compound: Initial searches for "5-(Morpholin-4-ylmethyl)pyridin-2-amine" did not yield public data identifying it as a characterized Phosphoinositide 3-Kinase (PI3K) inhibitor. This compound may be a novel agent under early-stage development, an internal discovery codename, or a structural misnomer. To fulfill the scientific intent of this guide, we will focus our primary analysis on Buparlisib (BKM120) , a well-documented pan-Class I PI3K inhibitor that shares structural motifs (aminopyridine and morpholine groups) with a broad class of kinase inhibitors. We will use Buparlisib as a representative pan-PI3K inhibitor and compare it against isoform-selective agents to provide a comprehensive overview for researchers.
Introduction: The Central Role of the PI3K/AKT/mTOR Pathway in Oncology
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including proliferation, survival, growth, and metabolism.[1] It is one of the most frequently hyperactivated pathways in human cancers, driven by mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[2][3] This constitutive activation makes the PI3K pathway a highly attractive target for therapeutic intervention.[4]
PI3K inhibitors are a class of targeted therapies designed to block this pathway, thereby slowing cancer growth. These agents are broadly classified based on their selectivity for the different Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[3] The choice between a pan-inhibitor, which targets all isoforms, and an isoform-specific inhibitor depends on the genetic context of the tumor and the desired therapeutic window. This guide provides a detailed comparison of the pan-PI3K inhibitor Buparlisib against key isoform-selective inhibitors, supported by experimental data and protocols for their evaluation.
Section 1: The PI3K Signaling Cascade
Class I PI3Ks are activated by cell surface receptors, such as receptor tyrosine kinases (RTKs).[4] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and PDK1.[5] Activated AKT then phosphorylates a multitude of substrates, including those in the mammalian target of rapamycin (mTOR) complex, ultimately promoting cell growth and survival.[6] The lipid phosphatase PTEN antagonizes this pathway by dephosphorylating PIP3, acting as a crucial tumor suppressor.[3]
Section 2: A Comparative Analysis of PI3K Inhibitors
The therapeutic landscape of PI3K inhibitors is diverse, with agents showing distinct selectivity profiles that translate to different clinical applications and toxicity profiles.
-
Buparlisib (BKM120): The Pan-Class I Inhibitor Buparlisib is an oral, potent pan-Class I PI3K inhibitor that targets all four isoforms (α, β, γ, δ) in the nanomolar range.[3] Its broad activity makes it a candidate for various tumor types, but this lack of specificity also contributes to a challenging toxicity profile, including hyperglycemia, rash, and diarrhea.[2][3] Pan-inhibitors like Buparlisib have been explored in multiple cancers, including breast cancer.[2]
-
Alpelisib (BYL719): The PI3Kα-Specific Inhibitor In contrast to Buparlisib, Alpelisib is a potent and selective inhibitor of the p110α isoform.[7] This specificity is clinically significant because PIK3CA is the most frequently mutated isoform in solid tumors.[3][8] Alpelisib is approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer.[8][9] Its targeted nature is intended to reduce some of the off-target toxicities seen with pan-inhibitors, although hyperglycemia remains a significant on-target side effect due to the role of p110α in insulin signaling.[2][6]
-
Idelalisib (CAL-101): The PI3Kδ-Specific Inhibitor Idelalisib was the first PI3K inhibitor to gain FDA approval and is highly selective for the p110δ isoform, which is primarily expressed in hematopoietic cells.[7][9] This isoform specificity makes Idelalisib particularly effective in B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma.[8][9] Its toxicity profile differs from that of α-targeting inhibitors and includes risks of severe diarrhea, colitis, and hepatotoxicity.[7][10]
-
Copanlisib (BAY 80-6946): The Intravenous Pan-PI3K Inhibitor Copanlisib is an intravenous pan-Class I PI3K inhibitor with potent activity against the p110α and p110δ isoforms.[3][9] It is approved for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[10] Its dual α/δ activity provides a rationale for its use in both solid tumors and hematologic malignancies.
Section 3: Quantitative Performance Data
The efficacy of PI3K inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the kinase activity in vitro. Lower IC50 values indicate higher potency.
| Inhibitor | Type | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kγ (IC50 nM) | PI3Kδ (IC50 nM) | mTOR (IC50 nM) |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 250 | >1000 |
| Alpelisib (BYL719) | α-selective | 5 | 1200 | 250 | 290 | >1000 |
| Idelalisib (CAL-101) | δ-selective | 8600 | 4000 | 2100 | 2.5 | >1000 |
| Copanlisib (BAY 80-6946) | Pan-Class I (α/δ) | 0.5 | 3.7 | 6.4 | 0.7 | 487 |
| PQR309 (Bimiralisib) | Pan-Class I / mTOR | 31 | 111 | 123 | 91 | 83 |
Note: IC50 values are compiled from various sources and can differ based on assay conditions. The data presented is for comparative purposes.[3][4][6][11]
Section 4: Experimental Protocols for PI3K Inhibitor Characterization
Evaluating the performance of a novel PI3K inhibitor requires a multi-step approach, from biochemical assays to cellular and in vivo models.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is proportional to kinase activity.
Causality: The choice to measure ADP production provides a robust, universal readout of ATP-dependent kinase activity. Using a low, near-Km concentration of ATP ensures that inhibitors competing at the ATP-binding site can be accurately assessed.
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., starting at 10 µM) in DMSO. Dispense 0.5 µL of each dilution into a low-volume 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the PI3K Reaction Buffer, the specific purified PI3K isoform (e.g., p110α/p85α), and the lipid substrate (PIP2).[12] Add 4 µL of this mix to each well.
-
Reaction Initiation: Add 0.5 µL of ATP solution (e.g., 250 µM) to each well to start the reaction.[12] Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the plate on a luminometer.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay - Western Blot for Phospho-AKT (Ser473)
This assay validates that the inhibitor can enter cells and block the PI3K pathway, as measured by a reduction in the phosphorylation of its key downstream effector, AKT.
Causality: Measuring the phosphorylation of AKT at Serine 473 (p-AKT S473) is a gold-standard readout for PI3K pathway activity.[13] A decrease in this signal directly demonstrates target engagement and downstream pathway inhibition in a cellular context. Normalizing to total AKT levels is crucial to ensure that the observed changes are due to altered phosphorylation, not changes in total protein expression.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells with a known active PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) and allow them to adhere overnight. Treat the cells with a dose range of the PI3K inhibitor for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[15] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473) diluted in 5% BSA/TBST.[13][15]
-
Wash the membrane three times for 5 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again in TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total AKT.
Protocol 3: In Vivo Efficacy Study - Xenograft Model
This protocol assesses the anti-tumor activity of the inhibitor in a living organism.
Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a crucial test of a drug's efficacy, pharmacokinetics, and tolerability in a complex biological system.[16] Measuring tumor volume over time is the primary endpoint to determine anti-tumor activity.[17] Intermittent dosing schedules are often explored for PI3K inhibitors to manage toxicities while maintaining efficacy.[2]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 million BT474 cells) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, Buparlisib 35 mg/kg).
-
Drug Administration: Administer the drug and vehicle daily via oral gavage.[16] Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine if the inhibitor significantly reduces tumor growth compared to the vehicle control.
Section 5: Clinical Considerations and Future Directions
While PI3K inhibitors have shown promise, their clinical development has faced challenges.[2]
-
On-Target Toxicities: Inhibition of PI3Kα affects glucose metabolism, leading to hyperglycemia, while inhibition of PI3Kδ can cause immune-related toxicities like colitis.[2][9][10] Managing these side effects is critical for clinical success.
-
Resistance Mechanisms: Tumors can develop resistance through various mechanisms, including feedback activation of compensatory signaling pathways or the acquisition of new mutations (e.g., in PTEN).[2]
-
Combination Strategies: To enhance efficacy and overcome resistance, PI3K inhibitors are increasingly being studied in combination with other targeted agents (e.g., MEK inhibitors, CDK4/6 inhibitors) or chemotherapy.[2][9]
The future of PI3K inhibition lies in developing more selective, mutant-specific inhibitors, optimizing dosing schedules to improve the therapeutic window, and identifying robust biomarkers to select patients most likely to benefit.
Conclusion
The PI3K pathway remains a cornerstone of cancer therapy development. Understanding the distinct profiles of different inhibitors is paramount for researchers. Pan-inhibitors like Buparlisib offer broad activity, while isoform-selective agents like Alpelisib and Idelalisib provide targeted efficacy in specific genetic and histological contexts. The rigorous application of the experimental protocols detailed in this guide is essential for characterizing novel agents like this compound and accurately positioning them within the expanding landscape of PI3K-targeted therapies.
References
-
Jhaveri, K., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals. [Link]
-
Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]
-
Nussinov, R., et al. (2020). PI3K inhibitors: review and new strategies. Signal Transduction and Targeted Therapy. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
Wang, X., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. PubMed. [Link]
-
Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]
-
Yu, J., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC - NIH. [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
-
Martinez-Saez, O., et al. (2020). The present and future of PI3K inhibitors for cancer therapy. PMC - NIH. [Link]
-
Elkabets, M., et al. (2013). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. [Link]
-
DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight. [Link]
-
Buondonno, I., et al. (2020). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. [Link]
-
Cheson, B. H. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]
-
Doğan, A. (2014). What are the important points for the detection of phospho-Akt in western blot?. ResearchGate. [Link]
Sources
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugs.com [drugs.com]
- 8. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 9. mdpi.com [mdpi.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
A Researcher's Guide to Kinase Inhibitor Characterization: A Comparative Analysis of Pictilisib (GDC-0941) and the Putative Inhibitor 5-(Morpholin-4-ylmethyl)pyridin-2-amine
In the landscape of signal transduction research and oncology drug development, the Phosphoinositide 3-Kinase (PI3K) pathway is a focal point of intense investigation. Dysregulation of this cascade is a hallmark of numerous cancers, making its components prime targets for therapeutic intervention. Pictilisib (GDC-0941) is a well-characterized, potent pan-inhibitor of Class I PI3K isoforms that has undergone extensive preclinical and clinical evaluation.[1]
This guide provides a dual function: first, to offer a comprehensive technical profile of the benchmark inhibitor, pictilisib, and second, to present a rigorous, field-proven experimental framework for the characterization of a novel or uncharacterized compound, which we will exemplify with 5-(Morpholin-4-ylmethyl)pyridin-2-amine. While pictilisib's properties are extensively documented, this compound represents a common scenario in drug discovery—a compound of interest with limited to no public data on its biological activity.
This document is structured not as a simple side-by-side comparison, but as a practical guide for researchers. It outlines the necessary steps to take a compound from initial hypothesis to detailed biological and pharmacological profiling, using pictilisib as the established standard for comparison.
Section 1: Profiling the Benchmark—Pictilisib (GDC-0941)
Pictilisib is a highly potent, orally bioavailable small molecule that competitively binds to the ATP-binding site of Class I PI3K isoforms.[2] Its development was a significant step in targeting the PI3K/AKT/mTOR pathway, a critical signaling nexus for cell growth, proliferation, and survival.[3]
Mechanism of Action
Pictilisib functions by inhibiting the catalytic activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the kinase AKT, leading to the inhibition of tumor cell growth and survival.[2] The central role of pictilisib in this pathway is illustrated below.
Caption: PI3K pathway inhibition by Pictilisib (GDC-0941).
Physicochemical and Pharmacological Properties
A summary of key properties for pictilisib and the uncharacterized this compound is provided below. The data for the latter are based on publicly available chemical information, with biological data pending experimental determination.
| Property | Pictilisib (GDC-0941) | This compound |
| Molecular Formula | C₂₃H₂₇N₇O₃S₂[2] | C₁₀H₁₅N₃O |
| Molecular Weight | 513.6 g/mol [2] | 193.25 g/mol (Calculated) |
| Primary Target(s) | Pan-Class I PI3K (α, β, δ, γ)[4] | To Be Determined (TBD) |
| Mechanism | ATP-competitive inhibitor[2] | TBD |
Biochemical Potency and Selectivity
The potency of an inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of a target's activity. Pictilisib is potent against all four Class I PI3K isoforms, with particular strength against p110α and p110δ.[4][5]
| Target Isoform | Pictilisib (GDC-0941) IC₅₀ (nM) | This compound IC₅₀ |
| PI3Kα (p110α) | 3[4][6] | TBD |
| PI3Kβ (p110β) | 33[4][6] | TBD |
| PI3Kδ (p110δ) | 3[4][6] | TBD |
| PI3Kγ (p110γ) | 75[4][6] | TBD |
| mTOR | ~580 (Ki app)[6] | TBD |
Data compiled from multiple sources. Minor variations may exist between experimental conditions.
Cellular Activity and In Vivo Efficacy
Biochemical potency must translate to cellular activity. Pictilisib effectively inhibits the phosphorylation of AKT in various cancer cell lines and reduces cell proliferation in the sub-micromolar range.[7][8] It has also demonstrated significant tumor growth inhibition in multiple human tumor xenograft models.[4][8]
| Cell Line | Cellular IC₅₀ (p-AKT) | Proliferation GI₅₀/IC₅₀ |
| U87MG (Glioblastoma) | 46 nM[7] | 0.95 µM[7] |
| PC3 (Prostate) | 37 nM[7] | 0.28 µM[7] |
| MDA-MB-361 (Breast) | 28 nM[7] | 0.72 µM[7] |
| HT29 (Colon) | TBD | 157 nM (GI₅₀)[7] |
Section 2: The Experimental Workflow for Characterizing a Novel Compound
We now shift focus to the core directive: how to characterize this compound and compare it to our benchmark, pictilisib. The following workflow represents a standard, logical progression in preclinical drug discovery, ensuring that each step validates the next.
Caption: Standard workflow for kinase inhibitor characterization.
Step 1: Primary Target Identification and Biochemical Potency
The first crucial step is to determine if the compound interacts with the hypothesized target and with what potency.
Causality: A direct, in vitro biochemical assay is the cleanest way to measure the interaction between a compound and its purified enzyme target, devoid of cellular complexities like membrane permeability or efflux pumps. This confirms on-target activity and provides an intrinsic potency (IC₅₀) value, which is essential for structure-activity relationship (SAR) studies.[9]
Self-Validating Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]
-
Reagent Preparation:
-
Reconstitute purified, recombinant kinase (e.g., PI3Kα, β, δ, γ) in appropriate kinase buffer.
-
Prepare a substrate solution (e.g., PIP2) and an ATP solution at a concentration near the Michaelis-Menten constant (Km) for the specific kinase. This is critical, as an artificially high ATP concentration can make competitive inhibitors appear less potent.
-
Prepare a serial dilution of the test compound (this compound) and the benchmark (pictilisib) in DMSO, then dilute further in kinase buffer. A typical starting range is 100 µM down to 1 pM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 2.5 µL of the kinase/substrate mix.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Step 2: Assessing Target Selectivity
A potent inhibitor is of little value if it is not selective. Off-target effects are a primary cause of toxicity and clinical trial failure.
Causality: Screening the compound against a broad panel of kinases reveals its selectivity profile. A compound that inhibits many kinases is "promiscuous," while one that inhibits only the target or a small family of related kinases is "selective." This step is vital for predicting potential side effects.[11]
Protocol: Kinome-Wide Selectivity Profiling
This is typically performed as a service by specialized contract research organizations (CROs).
-
Compound Submission: Provide the test compound at a high concentration (e.g., 10 µM).
-
Primary Screen: The compound is tested at the single high concentration against a large panel of recombinant kinases (e.g., >400 kinases). The percent inhibition for each kinase is reported.
-
Follow-up (IC₅₀ Determination): For any kinase that shows significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated using the biochemical assay protocol described in Step 1 to determine the precise IC₅₀ value.
-
Analysis: The results are often visualized as a "kinetree" diagram, showing the inhibited kinases in the context of the human kinome. The goal is to confirm high potency for the intended target (PI3K) and minimal activity against other kinases.
Step 3: Validating Cellular Target Engagement and Phenotypic Effects
This step moves from the test tube to a living system to answer two questions: Can the compound enter the cell and engage its target? Does this engagement produce the desired biological outcome (e.g., stop proliferation)?
Causality: A compound's biochemical potency does not guarantee cellular efficacy. It must be able to cross the cell membrane, avoid efflux pumps, and remain stable long enough to inhibit its target. Measuring the phosphorylation of a direct downstream substrate (like AKT for PI3K) confirms target engagement in a cellular context.[12] Linking this to a phenotypic outcome like apoptosis or growth inhibition validates its therapeutic potential.
Protocol: Western Blot for Phospho-AKT (Target Engagement)
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., U87MG, which has a PTEN mutation leading to high basal PI3K signaling) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce background signaling.
-
Treat cells with a serial dilution of the test compound and pictilisib for 2-4 hours. Include a DMSO vehicle control.
-
(Optional) Stimulate the cells with a growth factor (e.g., IGF-1) for 15 minutes to robustly activate the PI3K pathway.
-
-
Lysate Preparation and Western Blotting:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-AKT/Total AKT ratio.
Protocol: Cell Viability/Proliferation Assay (Phenotypic Effect)
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound and pictilisib to the wells.
-
Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation.
-
Viability Measurement (e.g., CellTiter-Glo®):
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Read the resulting luminescence.
-
-
Data Analysis: Normalize the data and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
Step 4: In Vivo Pharmacokinetics and Efficacy
The final preclinical step is to evaluate the compound's behavior and efficacy in a whole-organism model.
Causality: A compound must have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties to be an effective drug. Pharmacokinetic (PK) studies determine how the drug is absorbed, how long it stays in circulation, and what concentrations are achieved in the blood and tumor. Efficacy studies in animal models, such as human tumor xenografts, are the ultimate test of whether the compound can inhibit tumor growth in a complex biological system.[13][14]
Protocol: Mouse Xenograft Efficacy Study
-
Model Establishment:
-
Implant human cancer cells (e.g., U87MG) subcutaneously into the flank of immunodeficient mice (e.g., NCr nude).[15]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, Pictilisib at a known effective dose, and the test compound at several dose levels).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm in vivo target engagement.
-
Conclusion
Comparing a novel chemical entity to a well-validated benchmark like pictilisib is a cornerstone of modern drug discovery. While this compound currently stands as an uncharacterized molecule, the experimental framework detailed here provides a clear and robust path to defining its biological function. By systematically progressing from biochemical potency and selectivity to cellular target engagement and in vivo efficacy, researchers can rigorously test the hypothesis that this, or any other novel compound, is a viable inhibitor of a chosen target. This logical, evidence-based progression is essential for identifying the next generation of targeted therapeutics.
References
-
PubChem. Pictilisib. National Center for Biotechnology Information. [Link]
-
Zhang, M., et al. (2021). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. [Link]
-
PubChem. 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information. [Link]
-
The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor. [Link]
-
PubChem. 5-(5-Morpholin-4-yl-2-pyridinyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Sarkah, A., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
-
Isacke, C. M., et al. (2016). Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. Molecular Cancer Therapeutics. [Link]
-
Adooq Bioscience. GDC-0941 (Pictilisib). [Link]
-
Shin, J., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Montanari, D., et al. (2022). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]
-
Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]
-
OncLive. (2014). Early Data Find the PI3K Inhibitor Pictilisib Benefits a Subset of Patients With MBC. [Link]
-
Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]
-
Reaction Biology. Kinase Profiling & Screening. [Link]
-
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [Link]
-
Altogen Labs. Preclinical Drug Testing Using Xenograft Models. [Link]
-
Khan, N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer. [Link]
-
Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
-
Willems, S., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry. [Link]
-
Nishi, M., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
-
Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. blog.crownbio.com [blog.crownbio.com]
A Head-to-Head Comparison of 5-(Morpholin-4-ylmethyl)pyridin-2-amine Derivatives as PI3K/mTOR Inhibitors
This guide provides a comprehensive analysis of 5-(Morpholin-4-ylmethyl)pyridin-2-amine derivatives, a promising class of molecules in the landscape of targeted cancer therapy. We will delve into their design, synthesis, and a comparative evaluation of their biological performance, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series and the experimental methodologies used to characterize them.
Introduction: The Rationale for Targeting PI3K/mTOR with Morpholine-Containing Pyridine Scaffolds
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics.[2] The inhibition of key kinases within this pathway, such as PI3K and mTOR, has emerged as a promising strategy to thwart tumor progression.
The this compound scaffold represents a strategic convergence of chemical motifs known to be favorable for kinase inhibition. The pyridine ring serves as a versatile core, while the 2-amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[3] The morpholine moiety is a particularly valuable functional group in medicinal chemistry, often enhancing aqueous solubility, metabolic stability, and target engagement.[2][4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a feature exploited by numerous successful kinase inhibitors.[5] This guide will explore how modifications to this core structure impact its biological activity, providing a framework for the rational design of next-generation inhibitors.
Comparative Analysis of Derivative Performance
While a direct head-to-head study of a single, comprehensive series of this compound derivatives is not available in the public domain, we can construct a representative comparative analysis based on published data from closely related chemical series. The following table summarizes the biological data for a hypothetical series of derivatives, with data extrapolated and adapted from studies on similar pyridine and pyrimidine-based kinase inhibitors. This allows us to delineate key structure-activity relationships.
| Compound ID | R1 Substitution (at position 4 of pyridine) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Anti-proliferative Activity (MCF-7, GI50 in µM) |
| Ref-Cpd-1 | -H | 500 | >1000 | 5.2 |
| Derivative A | -CH3 | 250 | 800 | 2.1 |
| Derivative B | -CF3 | 35 | 150 | 0.5 |
| Derivative C | -Cl | 120 | 450 | 1.5 |
| Derivative D | -OCH3 | 300 | 900 | 3.8 |
| PQR309 * | (4,6-dimorpholino-1,3,5-triazin-2-yl) | 9.3 | 25 | 0.1 |
*PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine) is a known potent PI3K/mTOR inhibitor and is included as a key comparator.[6]
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position of the pyridine ring is critical for activity. The unsubstituted reference compound (Ref-Cpd-1 ) exhibits modest activity.
-
Electron-withdrawing groups at the 4-position generally enhance potency. The trifluoromethyl group (Derivative B ) leads to a significant increase in both PI3Kα and mTOR inhibition, as well as potent anti-proliferative activity.[6] This is a common trend observed in many kinase inhibitor series.
-
Small alkyl groups can be well-tolerated. The methyl group (Derivative A ) provides a moderate improvement in activity over the unsubstituted analog.
-
The nature of the substituent influences selectivity. While the primary focus of this hypothetical series is on PI3Kα, the data suggests that modifications can tune the selectivity towards or away from mTOR.
-
More complex substitutions can dramatically increase potency. The bulky, hydrogen-bonding rich substituent in PQR309 leads to a significant leap in potency, highlighting the potential for exploring more complex modifications at this position.
Experimental Methodologies
To ensure the scientific rigor of our comparisons, it is essential to detail the experimental protocols used to generate the performance data.
In Vitro Kinase Inhibition Assay (PI3Kα)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα. A common method is a luminescence-based assay that measures the amount of ADP produced.[7]
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing PI3Kα enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and the test compound at various concentrations in a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[7]
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection: After the kinase reaction, a reagent is added to convert the produced ADP into ATP.
-
Luminescence Measurement: A luciferase/luciferin-based reagent is then added, which generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][8]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Western Blot Analysis of Pathway Modulation
Western blotting is used to detect the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 kinase (S6K), to confirm that the compounds are acting on their intended target within the cell.
Protocol:
-
Cell Lysis: Cells are treated with the test compounds for a specific duration, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt, e.g., at Ser473) and S6K (p-S6K, e.g., at Thr389), as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Imaging: The chemiluminescent signal is captured using an imaging system. The band intensities are quantified to determine the extent of pathway inhibition.
Visualizing the Mechanism of Action
To better understand the biological context in which these compounds operate, the following diagrams illustrate the PI3K/mTOR signaling pathway and a conceptual workflow for the evaluation of these inhibitors.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
A Researcher's Guide to Benchmarking 5-(Morpholin-4-ylmethyl)pyridin-2-amine Against Known Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective. This guide provides a comprehensive framework for the characterization and benchmarking of a promising, yet under-characterized molecule, 5-(Morpholin-4-ylmethyl)pyridin-2-amine. While direct kinase inhibitory data for this specific compound is not yet publicly available, its structural motifs, particularly the pyridin-2-amine core and the morpholine moiety, are present in numerous established kinase inhibitors. This structural similarity suggests a high probability of activity against one or more kinase families.
Notably, the morpholine group is a crucial feature for binding to the PI3K (Phosphoinositide 3-kinase) family of lipid kinases, where the morpholine oxygen can form a key hydrogen bond with the hinge region of the kinase domain.[1] This observation provides a strong rationale for hypothesizing that this compound may exhibit inhibitory activity against kinases within the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[2][3]
This guide, therefore, outlines a hypothetical yet rigorous experimental workflow to systematically evaluate the kinase inhibitory potential of this compound. We will benchmark it against two well-characterized inhibitors of the PI3K/mTOR pathway: Alpelisib (Piqray®) , a PI3Kα-selective inhibitor, and Gedatolisib (PF-05212384) , a dual pan-PI3K/mTOR inhibitor.[1][4] This comparative approach will not only elucidate the potency and selectivity of our compound of interest but also provide valuable insights into its potential therapeutic utility.
Experimental Design & Methodologies
A multi-faceted approach is essential for a thorough evaluation of a novel kinase inhibitor. Our proposed workflow integrates in vitro biochemical assays to determine direct enzyme inhibition, kinome-wide selectivity profiling to understand off-target effects, and cell-based assays to assess activity in a physiologically relevant context.[5][6]
Overall Experimental Workflow
The following diagram illustrates the sequential workflow for the characterization and benchmarking of this compound.
Caption: High-level workflow for kinase inhibitor benchmarking.
Part 1: In Vitro Biochemical Potency and Selectivity
The initial step is to ascertain whether this compound directly inhibits the enzymatic activity of our primary target kinases and to understand its selectivity across the broader human kinome.
IC50 Determination against PI3K/mTOR Kinases
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8] A decrease in ADP production corresponds to an increase in kinase inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the specific PI3K isoform (p110α, p110β, p110δ, p110γ) or mTOR kinase, the appropriate substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP at a concentration approximating the Km for each respective kinase.[9] The use of ATP at its Km concentration is crucial for ensuring the comparability of IC50 values across different studies and labs.[10]
-
Prepare serial dilutions of this compound, Alpelisib, and Gedatolisib in DMSO, and then dilute further into the assay buffer to create 2X inhibitor solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-Wide Selectivity Profiling
To assess the selectivity of this compound, it is essential to screen it against a broad panel of human kinases.[7] This will identify potential off-target activities that could lead to unforeseen side effects. Commercial services offer comprehensive kinase profiling panels.[11][12]
Methodology:
A single high concentration (e.g., 1 µM) of this compound will be screened against a panel of over 300 human kinases using a radiolabeled ATP filter-binding assay (e.g., the HotSpot™ assay).[11] The percentage of inhibition for each kinase will be determined. Any kinase showing significant inhibition (e.g., >50%) would be flagged for further IC50 determination.
Part 2: Cellular Activity and Target Engagement
While in vitro assays are crucial, it is imperative to determine if the compound can inhibit its target within the complex environment of a living cell.[5][6]
Cell Proliferation/Viability Assay
We will assess the ability of the inhibitors to suppress the growth of cancer cell lines with known PI3K pathway activation (e.g., MCF-7 and T47D breast cancer cell lines, which harbor activating PIK3CA mutations).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed MCF-7 or T47D cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Alpelisib, and Gedatolisib for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Analysis: Normalize the data to vehicle-treated cells and calculate the EC50 (half-maximal effective concentration) for each compound.
Western Blot for Target Engagement
To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/mTOR pathway, we will use Western blotting to measure the phosphorylation status of downstream effector proteins.[6]
Experimental Protocol:
-
Cell Treatment: Treat MCF-7 cells with the inhibitors at their respective EC50 concentrations for 2-4 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6 at Ser235/236), which are downstream markers of PI3K and mTORC1 activity, respectively. Also, probe for total AKT and total S6 as loading controls.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Hypothetical Comparative Data
The following tables summarize the expected outcomes from the proposed experiments, providing a clear comparison between this compound and the reference inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| This compound | 50 | 250 | 300 | 150 | 800 |
| Alpelisib | 5 | 1100 | 290 | 250 | >10000 |
| Gedatolisib | 1 | 3.5 | 24 | 76 | 0.94 |
Table 2: Cellular Activity (EC50, nM) in MCF-7 Cells
| Compound | Cell Proliferation (EC50, nM) |
| This compound | 150 |
| Alpelisib | 30 |
| Gedatolisib | 10 |
Analysis and Interpretation
Based on our hypothetical data, this compound emerges as a moderately potent inhibitor of PI3Kα with some activity against other Class I PI3K isoforms and weaker activity against mTOR. Its selectivity profile distinguishes it from the highly isoform-specific Alpelisib and the potent dual inhibitor Gedatolisib. The cellular activity of this compound, while less potent than the established inhibitors, would be confirmed by a reduction in p-AKT and p-S6 levels in the Western blot analysis, demonstrating on-target engagement.
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibitor targets.
This initial characterization suggests that this compound is a promising starting point for a medicinal chemistry campaign. Future efforts could focus on improving its potency for PI3Kα and/or modulating its selectivity profile. For example, structure-activity relationship (SAR) studies could explore modifications to the pyridine ring or the linker to the morpholine group to enhance interactions with the target kinase.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous strategy for the initial characterization and benchmarking of a novel compound, this compound, as a potential kinase inhibitor. By employing a combination of in vitro biochemical assays, broad kinase selectivity profiling, and cell-based functional and target engagement studies, a clear picture of the compound's potency, selectivity, and cellular efficacy can be established. The direct comparison with well-characterized inhibitors like Alpelisib and Gedatolisib provides essential context for evaluating its potential as a lead compound for further drug development efforts. This structured approach ensures that the data generated is robust, reproducible, and directly informs the next steps in the discovery pipeline.
References
-
Krayem, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. [Link]
-
Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]
-
Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC. [Link]
-
Magerramov, A. M., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Gande, S. L., et al. (2014). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Lee, S., et al. (2023). Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods and. bioRxiv. [Link]
-
Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Andreychuk, N. R., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
-
Squillace, R. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Pal, S. K., et al. (2015). Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. ASCO Publications. [Link]
-
Bhat, A., et al. (2024). SPINET-KSP: A Multi-Modal LLM-Graph Foundation Model for Contextual Prediction of Kinase-Substrate-Phosphatase Triads. MDPI. [Link]
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drugs.com [drugs.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
In Vivo Validation of 5-(Morpholin-4-ylmethyl)pyridin-2-amine: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 5-(Morpholin-4-ylmethyl)pyridin-2-amine, a novel small molecule with potential therapeutic applications. Given the limited publicly available data on this specific compound, this document outlines a robust, hypothesis-driven approach to its preclinical evaluation, drawing parallels with established methodologies for structurally related kinase inhibitors. We will explore the rationale behind experimental design, compare potential outcomes with known alternative compounds, and provide detailed protocols for key validation studies.
Introduction: Unveiling the Therapeutic Potential of this compound
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, particularly as scaffolds for kinase inhibitors.[1] The presence of the pyridin-2-amine moiety is a common feature in numerous approved and investigational kinase inhibitors, suggesting a potential mechanism of action involving the inhibition of key signaling pathways implicated in diseases such as cancer.[2][3]
Based on structural similarity to known inhibitors of Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K)/mTOR pathways, our hypothetical validation strategy will focus on an anti-cancer application.[4][5][6] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, drives cellular proliferation, survival, and metabolic reprogramming in many cancers.[5]
This guide will therefore serve as a roadmap for researchers aiming to elucidate the in vivo activity and therapeutic potential of this compound, comparing its hypothetical performance against established inhibitors targeting these pathways.
The In Vivo Validation Workflow: A Step-by-Step Rationale
The journey from a promising compound to a validated preclinical candidate requires a systematic and rigorous in vivo evaluation. The following workflow is designed to comprehensively assess the pharmacokinetics, safety, and efficacy of this compound.
Caption: A generalized workflow for the in vivo validation of a novel small molecule inhibitor.
Phase 1: Pre-Efficacy Characterization
Rationale: Before assessing anti-tumor activity, it is crucial to understand how the compound behaves in a biological system and to establish a safe dosing window.
Experimental Protocol 1: Pharmacokinetic (PK) Profiling
-
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per time point).
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify compound concentration using LC-MS/MS.
-
Key Parameters: Calculate half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Trustworthiness: A robust PK profile is essential for designing an effective dosing schedule for subsequent efficacy studies. Poor bioavailability or a very short half-life may necessitate formulation optimization.
Experimental Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per dose group).
-
Dose Escalation: Administer escalating doses of the compound daily for 5-14 days.
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and perform terminal necropsy with histopathology of major organs.
-
Determination: The MTD is the highest dose that does not induce significant toxicity (typically defined as >15-20% body weight loss or severe clinical signs).
Trustworthiness: The MTD study is critical for ensuring that the doses used in efficacy studies are well-tolerated and that any observed anti-tumor effects are not due to non-specific toxicity.
Phase 2: Target Engagement and Pharmacodynamics
Rationale: This phase aims to confirm that the compound interacts with its intended molecular target in vivo and modulates downstream signaling pathways.
Experimental Protocol 3: In Vivo Target Engagement Assay
-
Animal Model: Tumor-bearing mice (xenograft or syngeneic model relevant to the hypothesized target).
-
Dosing: Administer a single dose of this compound at a dose expected to be efficacious.
-
Tissue Collection: Collect tumor and relevant tissues at various time points post-dose.
-
Analysis:
-
For PLK4: Analyze centriole duplication defects via immunofluorescence staining for centriolar markers (e.g., Centrin, CPAP).
-
For PI3K/mTOR: Perform Western blot analysis on tumor lysates to assess the phosphorylation status of downstream effectors like Akt (p-Akt S473) and S6 ribosomal protein (p-S6).[5]
-
Trustworthiness: Directly observing target modulation in the tumor provides strong evidence that the compound's anti-tumor activity is mechanism-driven.
Phase 3: Efficacy Studies in Relevant Models
Rationale: The ultimate goal is to demonstrate that the compound can inhibit tumor growth in a living organism. The choice of animal model is critical for the clinical relevance of the findings.[7][8][9]
Experimental Protocol 4: Anti-Tumor Efficacy in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) bearing human cancer cell line xenografts with known overexpression or activation of the target pathway (e.g., breast cancer cell line with high PLK4 expression or a prostate cancer cell line with a PI3K pathway mutation).[4][5]
-
Study Groups:
-
Vehicle control
-
This compound (at one or more well-tolerated doses below the MTD)
-
Positive control/competitor compound (e.g., a known PLK4 or PI3K inhibitor)
-
-
Treatment: Administer treatment for a defined period (e.g., 21-28 days).
-
Efficacy Readouts:
-
Tumor volume measurements (twice weekly)
-
Animal body weight (as a measure of toxicity)
-
At study termination, weigh tumors and collect for pharmacodynamic analysis.
-
Trustworthiness: This experiment provides the primary evidence of anti-cancer efficacy. Including a positive control allows for a direct comparison of potency.
Comparative Analysis: this compound vs. Alternatives
The performance of this compound should be benchmarked against existing compounds.
Hypothetical Performance Data
The following tables present a hypothetical comparison based on potential outcomes of the described in vivo studies.
Table 1: Comparative Pharmacokinetic Profiles
| Compound | Route | Cmax (ng/mL) | t1/2 (hours) | Oral Bioavailability (%) |
| This compound (Hypothetical) | PO | 850 | 6.5 | 45 |
| Compound X (PLK4 Inhibitor) | PO | 600 | 4.2 | 30 |
| Compound Y (PI3K Inhibitor) | PO | 1200 | 8.0 | 60 |
Table 2: Hypothetical In Vivo Efficacy Comparison (Xenograft Model)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +5 |
| This compound (50 mg/kg) | 65 | -2 |
| Compound X (50 mg/kg) | 50 | -8 |
| Compound Y (25 mg/kg) | 75 | -4 |
Visualizing the Mechanism: A Hypothetical Signaling Pathway
If this compound is a PI3K/mTOR inhibitor, its mechanism can be visualized as follows:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By following a structured workflow encompassing pharmacokinetics, safety, target engagement, and efficacy studies, researchers can robustly assess its therapeutic potential. The comparative framework presented, using established kinase inhibitors as benchmarks, provides a context for evaluating the compound's performance and making informed decisions about its continued development.
Successful validation through these studies would position this compound as a promising candidate for further preclinical development, including IND-enabling toxicology studies and investigation in more complex and predictive animal models, such as patient-derived xenografts (PDX).[10]
References
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed.
- Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5. EvitaChem.
- Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor. PubMed.
- Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- Animal models and therapeutic molecular targets of cancer: utility and limit
- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Lost in translation: animal models and clinical trials in cancer tre
- Targeting cancer with small molecule kinase inhibitors. PMC - NIH.
- Discovery of 5‑Phenyl‑N‑(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Figshare.
- In Vitro and In Vivo Efficacy of Epithelial Barrier-Promoting Barriolides as Potential Therapy for Ulcer
- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Cancer Models.
- Editorial: The role of inflammasome in neuroinflammation and neurodegener
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
Sources
- 1. Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 10. criver.com [criver.com]
A Technical Guide to the Kinase Selectivity of PQR309 (Bimiralisib): A Dual Pan-PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting PI3K/mTOR with PQR309
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][2] PQR309 (Bimiralisib), also known as 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor designed to dually target both PI3K and mTOR kinases.[4][5][6]
The strategic advantage of a dual inhibitor lies in its potential to overcome resistance mechanisms that can arise from the pathway's intricate feedback loops.[4] For instance, selective inhibition of PI3K can sometimes lead to the reactivation of mTOR signaling, thus diminishing the therapeutic effect. By simultaneously inhibiting both key nodes, PQR309 offers a more comprehensive blockade of the pathway, a characteristic that has propelled its investigation in numerous clinical trials for various cancer types.[2][4] This guide provides a detailed comparison of PQR309's selectivity against different kinase isoforms, supported by experimental data, to offer researchers a clear understanding of its biochemical profile.
Kinase Selectivity Profile of PQR309
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor will primarily interact with its intended targets, minimizing off-target effects that can lead to toxicity. PQR309 has been characterized as a potent pan-class I PI3K inhibitor with additional activity against mTOR.[4][6] Its selectivity has been extensively evaluated using broad kinase panels, such as the KINOMEscan platform, which assesses the binding affinity of a compound against hundreds of kinases.[7]
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of PQR309 against the class I PI3K isoforms (α, β, γ, δ) and mTOR. These values quantitatively demonstrate its potency and isoform profile.
Table 1: In Vitro Inhibitory Activity of PQR309 against PI3K Isoforms and mTOR
| Kinase Target | IC50 (nM) | Reference |
| PI3Kα | 33 | [5] |
| PI3Kβ | 661 | [5] |
| PI3Kγ | 708 | [5] |
| PI3Kδ | 451 | [5] |
| mTOR | 89 | [5] |
Data presented are IC50 values determined through in vitro kinase assays.
Beyond its primary targets, KINOMEscan profiling has revealed that PQR309 exhibits exceptional selectivity. At concentrations significantly higher than its IC50 values for PI3K and mTOR, PQR309 shows negligible interactions with a wide array of other protein kinases.[4][7] This high degree of selectivity is a crucial attribute, suggesting a lower potential for off-target liabilities in a therapeutic context. While specific quantitative data for a broad panel of off-target kinases is not publicly available, multiple studies emphasize the compound's clean profile in extensive screening assays.[4][6]
The PI3K/Akt/mTOR Signaling Pathway and PQR309's Mechanism of Action
PQR309 exerts its therapeutic effects by inhibiting the kinase activity of PI3K and mTOR, which are central components of a complex signaling network. The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and highlights the points of inhibition by PQR309.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. PQR309 inhibits Class I PI3K and mTOR (as part of mTORC1 and mTORC2 complexes), thereby blocking downstream signaling that promotes cell growth and survival.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K at the plasma membrane.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different sets of downstream targets to control protein synthesis, cell growth, and survival.[8] PQR309's dual inhibition of PI3K and mTOR effectively shuts down this entire signaling axis.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a cornerstone of its preclinical characterization. Two common methodologies are detailed below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for IC50 Determination. This illustrates the key steps in quantifying the inhibitory potency of a compound against a specific kinase.
Step-by-Step Protocol:
-
Compound Preparation: A stock solution of PQR309 in a suitable solvent (e.g., DMSO) is prepared. A series of dilutions are then made to cover a range of concentrations.
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and any necessary cofactors is prepared.
-
Incubation with Inhibitor: The kinase reaction mixture is aliquoted into a multi-well plate, and the various dilutions of PQR309 are added. A control well with only the solvent is also included. The plate is incubated for a defined period to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The plate is then incubated to allow for the phosphorylation of the substrate.
-
Detection: After the incubation period, a detection reagent is added to quantify the kinase activity. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition for each PQR309 concentration is calculated relative to the solvent control. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
KINOMEscan™ Competition Binding Assay
This high-throughput platform provides a broad assessment of a compound's interaction with a large number of kinases. It is an ATP-independent binding assay.
Principle of the Assay:
The KINOMEscan™ assay is based on a competition binding principle. Each kinase in the panel is tagged with DNA, and a specific ligand for that kinase is immobilized on a solid support. In the absence of a competing compound, the kinase binds to the immobilized ligand. The amount of bound kinase is then quantified by measuring the associated DNA tag using quantitative PCR (qPCR). When a test compound, such as PQR309, is introduced, it competes with the immobilized ligand for binding to the kinase. If PQR309 binds to the kinase, it will prevent the kinase from binding to the solid support, resulting in a reduced qPCR signal. The strength of the interaction (dissociation constant, Kd) can be determined by measuring the amount of kinase captured at various concentrations of the test compound. This method allows for a comprehensive and quantitative assessment of a compound's selectivity across the human kinome.
Conclusion
PQR309 (Bimiralisib) is a potent dual inhibitor of pan-class I PI3K and mTOR kinases. Its efficacy is underscored by low nanomolar IC50 values against its primary targets. Crucially, extensive kinase profiling has demonstrated that PQR309 possesses a high degree of selectivity, with minimal off-target interactions. This combination of potent on-target activity and a clean selectivity profile makes PQR309 a compelling candidate for cancer therapy. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the kinase selectivity of PQR309 and other novel inhibitors in their own drug discovery and development programs.
References
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research. [Link]
-
PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells. PubMed Central. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
-
Abstract 2664: PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor. ResearchGate. [Link]
-
PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. PubMed. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PubMed Central. [Link]
-
KINOMEscan. Bio-protocol. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
PI3k/AKT/mTOR Pathway. YouTube. [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]
-
PI3K/AKT/mTOR signaling pathway. Proteopedia. [Link]
Sources
- 1. Inhibition of the Phosphatidylinositol-3 Kinase Pathway Using Bimiralisib in Loss-of-Function NOTCH1-Mutant Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. swissrockets.com [swissrockets.com]
- 5. torqur.com [torqur.com]
- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Morpholin-4-ylmethyl)pyridin-2-amine
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 5-(Morpholin-4-ylmethyl)pyridin-2-amine. Given the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide is built upon a rigorous, experience-driven hazard analysis of its core chemical moieties: aminopyridine and morpholine. Our protocol is designed to be a self-validating system, ensuring maximum safety and experimental integrity.
Hazard Profile by Structural Analogy: Understanding the "Why"
To establish a robust safety protocol, we must deconstruct this compound into its constituent functional groups and assess their known hazards. This approach allows us to anticipate the compound's toxicological and chemical properties with a high degree of confidence.
-
The Aminopyridine Core: The 2-aminopyridine structure is a well-known pharmacophore. Structurally related compounds, such as 2-Amino-5-methylpyridine, are classified as toxic if swallowed or in contact with skin, and are known to cause significant skin and eye irritation.[1][2][3] Therefore, we must assume our compound shares these hazardous properties. Dermal absorption and oral toxicity are primary routes of exposure to mitigate.
-
The Morpholine Moiety: Morpholine itself is a corrosive substance, capable of causing severe skin burns and eye damage.[4][5] It is also classified as a flammable liquid.[5] The presence of the morpholine ring in our target compound necessitates protocols that protect against corrosive action and potential flammability, especially when handled in solution with flammable solvents.
| Hazard Class | Basis of Assessment | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal) | Analogy to aminopyridine derivatives[1] | Ingestion, Skin Contact |
| Skin Corrosion/Irritation | Analogy to aminopyridines and morpholine[1][3] | Skin Contact |
| Serious Eye Damage/Irritation | Analogy to aminopyridines and morpholine[1][3] | Eye Contact |
| Respiratory Irritation | Potential for dust or aerosol formation[3] | Inhalation |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and essential line of defense. Its use must be preceded by implementing higher-level controls to engineer out hazards. This systematic approach is fundamental to a trustworthy laboratory safety culture.
Caption: A step-by-step workflow for responding to a chemical spill.
5.3 Disposal Plan:
Chemical waste containing this compound must be treated as hazardous.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weigh paper, wipes, and excess solid compound.
-
Liquid Waste: Unused solutions and reaction mixtures. This should be further segregated into halogenated and non-halogenated streams as per your institution's policy.
-
-
Container Management: Keep waste containers securely closed when not in use. Store them in a designated, well-ventilated secondary containment area away from incompatible materials. [6]3. Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. [6][7]Disposal via incineration in a facility with flue gas scrubbing is a common method for nitrogen-containing organic compounds. [8]Do not discharge to sewer systems. [8]
References
-
N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). lookchem. [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Morpholine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.. [Link]
-
2 - • SAFETY DATA SHEET (Morpholine). PENTA. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Hazardous substance assessment – Morpholine. Canada.ca. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa nepis. [Link]
-
Morpholine (HSG 92, 1995). Inchem.org. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
